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  • Product: 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid
  • CAS: 2096335-93-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic Acid

Introduction: The Strategic Importance of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic Acid in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Among the vast arsenal of synthetic building blocks, arylboronic acids have emerged as indispensable tools, largely due to their remarkable versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance, enabling the construction of complex molecular architectures.[][3] Furthermore, the boronic acid moiety itself can act as a "serine trap," forming metastable tetrahedral adducts with the catalytic serine residues of enzymes, positioning these compounds as promising enzyme inhibitors.[4]

The target molecule of this guide, 3-bromo-5-(hydrazinecarbonyl)phenylboronic acid (CAS No: 2096335-93-0), is a trifunctional reagent of significant interest to researchers in drug development.[5] Its structure incorporates three key features: a boronic acid for Suzuki-Miyaura coupling or potential enzyme inhibition, a bromine atom providing an additional site for cross-coupling reactions, and a hydrazinecarbonyl (hydrazide) group. The hydrazide moiety is a well-established pharmacophore and a versatile synthetic handle for the construction of various heterocyclic systems known to possess a wide range of biological activities.[6][7] This unique combination of functionalities allows for a multi-directional approach to library synthesis and lead optimization, making it a valuable starting point for the exploration of novel chemical space.

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 3-bromo-5-(hydrazinecarbonyl)phenylboronic acid, commencing from the readily available precursor, 3-bromo-5-formylphenylboronic acid. The narrative emphasizes the causality behind experimental choices, ensuring a reproducible and scalable protocol for research and development laboratories.

Synthetic Strategy: A Two-Step Approach

The synthesis of 3-bromo-5-(hydrazinecarbonyl)phenylboronic acid is efficiently achieved through a two-step sequence starting from 3-bromo-5-formylphenylboronic acid. The overall synthetic workflow is depicted below:

Synthetic Workflow cluster_reagents Reagents 3-Bromo-5-formylphenylboronic acid 3-Bromo-5-formylphenylboronic acid Step 1 Step 1 3-Bromo-5-formylphenylboronic acid->Step 1 Pinnick Oxidation 3-Bromo-5-carboxyphenylboronic acid 3-Bromo-5-carboxyphenylboronic acid Step 1->3-Bromo-5-carboxyphenylboronic acid Step 2 Step 2 3-Bromo-5-carboxyphenylboronic acid->Step 2 Hydrazinolysis 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid Step 2->3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid NaClO2, NaH2PO4, 2-methyl-2-butene NaClO2, NaH2PO4, 2-methyl-2-butene NaClO2, NaH2PO4, 2-methyl-2-butene->Step 1 Hydrazine hydrate or EDC/HOBt, Hydrazine Hydrazine hydrate or EDC/HOBt, Hydrazine Hydrazine hydrate or EDC/HOBt, Hydrazine->Step 2

Caption: Overall synthetic workflow for 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid.

The first step involves the selective oxidation of the aldehyde functionality to a carboxylic acid using the Pinnick oxidation. This method is renowned for its mild conditions and high tolerance for a wide array of functional groups, making it ideal for substrates bearing a sensitive boronic acid moiety.[8][9] The subsequent step involves the conversion of the carboxylic acid to the corresponding hydrazide through reaction with hydrazine.

Experimental Protocols

Part 1: Synthesis of 3-Bromo-5-carboxyphenylboronic acid

Rationale: The Pinnick oxidation is the method of choice for this transformation due to its exceptional chemoselectivity. Unlike stronger oxidizing agents, such as potassium permanganate or chromic acid, the Pinnick oxidation, which utilizes sodium chlorite as the oxidant under mildly acidic conditions, does not interfere with the boronic acid group.[10][11] The use of a chlorine scavenger, such as 2-methyl-2-butene, is critical to prevent side reactions from the hypochlorite byproduct.[9]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
3-Bromo-5-formylphenylboronic acidC₇H₆BBrO₃228.845.00 g21.85
Sodium chlorite (80%)NaClO₂90.444.94 g43.70
Sodium dihydrogen phosphate monohydrateNaH₂PO₄·H₂O137.996.03 g43.70
2-Methyl-2-buteneC₅H₁₀70.135.0 mL43.70
tert-ButanolC₄H₁₀O74.12100 mL-
WaterH₂O18.0250 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-formylphenylboronic acid (5.00 g, 21.85 mmol).

  • Add tert-butanol (100 mL) and water (25 mL) to the flask and stir until the starting material is fully dissolved.

  • In a separate beaker, prepare a solution of sodium dihydrogen phosphate monohydrate (6.03 g, 43.70 mmol) in water (25 mL).

  • Add the sodium dihydrogen phosphate solution to the reaction mixture, followed by the addition of 2-methyl-2-butene (5.0 mL, 43.70 mmol).

  • In a separate beaker, dissolve sodium chlorite (80%, 4.94 g, 43.70 mmol) in water (25 mL).

  • Cool the reaction flask to 0 °C using an ice bath.

  • Slowly add the sodium chlorite solution to the reaction mixture dropwise over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Acidify the reaction mixture to pH 2-3 with 2 M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product as a white solid. The product can be further purified by recrystallization from a mixture of ethyl acetate and hexanes if necessary.

Part 2: Synthesis of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid

Rationale: The conversion of a carboxylic acid to a hydrazide can be achieved through several methods. The most direct approach involves the reaction with hydrazine hydrate, often at elevated temperatures.[12] Alternatively, for more sensitive substrates or to achieve higher purity, the carboxylic acid can be activated using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt), followed by the addition of hydrazine.[13][14] Both methods are presented below.

Method A: Direct Hydrazinolysis

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
3-Bromo-5-carboxyphenylboronic acidC₇H₆BBrO₄244.844.00 g16.34
Hydrazine hydrate (~64% hydrazine)N₂H₄·H₂O50.065.0 mL~100
EthanolC₂H₆O46.0780 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-5-carboxyphenylboronic acid (4.00 g, 16.34 mmol) and ethanol (80 mL).

  • Add hydrazine hydrate (5.0 mL, ~100 mmol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • Add cold water to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired product.

Method B: EDC/HOBt Mediated Coupling

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
3-Bromo-5-carboxyphenylboronic acidC₇H₆BBrO₄244.844.00 g16.34
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₈H₁₇N₃·HCl191.703.44 g17.97
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O·H₂O153.142.75 g17.97
Hydrazine hydrate (~64% hydrazine)N₂H₄·H₂O50.061.0 mL~20
N,N-Dimethylformamide (DMF)C₃H₇NO73.0980 mL-
Diisopropylethylamine (DIPEA)C₈H₁₉N129.243.1 mL17.97

Procedure:

  • To a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-bromo-5-carboxyphenylboronic acid (4.00 g, 16.34 mmol) and anhydrous DMF (80 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add HOBt (2.75 g, 17.97 mmol) and EDC (3.44 g, 17.97 mmol) to the reaction mixture.

  • Add DIPEA (3.1 mL, 17.97 mmol) dropwise and stir the mixture at 0 °C for 30 minutes.

  • Add hydrazine hydrate (1.0 mL, ~20 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Characterization and Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield
3-Bromo-5-carboxyphenylboronic acidC₇H₆BBrO₄244.84White to off-white solid85-95%
3-Bromo-5-(hydrazinecarbonyl)phenylboronic acidC₇H₈BBrN₂O₃258.86White to pale yellow solid70-85%

Applications in Drug Discovery: A Forward Look

The synthesized 3-bromo-5-(hydrazinecarbonyl)phenylboronic acid is a versatile intermediate for the generation of compound libraries for high-throughput screening. The boronic acid moiety can be utilized in Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of aryl and heteroaryl substituents.[15][16] The bromine atom can be subsequently functionalized through another cross-coupling reaction, allowing for the creation of diverse molecular frameworks. The hydrazinecarbonyl group can be used as a key building block for the synthesis of various five- and six-membered heterocycles, which are prevalent in many approved drugs.[6]

Applications cluster_reactions Chemical Transformations cluster_outcomes Potential Outcomes 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid->Suzuki-Miyaura Coupling Boronic Acid Further Cross-Coupling Further Cross-Coupling 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid->Further Cross-Coupling Bromine Heterocycle Synthesis Heterocycle Synthesis 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid->Heterocycle Synthesis Hydrazinecarbonyl Enzyme Inhibitors Enzyme Inhibitors 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid->Enzyme Inhibitors Diverse Compound Libraries Diverse Compound Libraries Suzuki-Miyaura Coupling->Diverse Compound Libraries Further Cross-Coupling->Diverse Compound Libraries Novel Drug Candidates Novel Drug Candidates Heterocycle Synthesis->Novel Drug Candidates

Caption: Applications of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid in drug discovery.

Conclusion

This technical guide provides a detailed and reliable two-step synthesis of 3-bromo-5-(hydrazinecarbonyl)phenylboronic acid. By employing a mild and selective Pinnick oxidation followed by a robust hydrazinolysis, this valuable trifunctional building block can be prepared in good yields. The strategic importance of this compound in medicinal chemistry and drug discovery programs is underscored by its potential for diversification through its three distinct functional handles. The protocols described herein are designed to be readily implemented in a standard laboratory setting, empowering researchers to access this versatile intermediate for their synthetic campaigns.

References

  • Pinnick, H. W. (1981).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
  • Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(4), 567–569.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki–Miyaura cross-coupling reaction: a personal account. Tetrahedron, 58(48), 9633-9695.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. (2023). MDPI.
  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. (n.d.). OSTI.GOV.
  • Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. (2021). Journal of Medicinal Chemistry.
  • Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. (2018). ACS Sustainable Chemistry & Engineering.
  • Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). (2022). YouTube.
  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses Procedure.
  • Application Notes and Protocols for the Oxidation of Aldehydes to Carboxylic Acids. (n.d.). Benchchem.
  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. (n.d.). PMC.
  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. (n.d.). ePrints Soton.
  • Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. (n.d.). Organic Chemistry Portal.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Uses of Sodium Chlorite and Sodium Bromate in Organic Synthesis. (n.d.). Request PDF.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors. (2014). MDPI.
  • A Journey Around Boronic Acids: Sulfonyl Hydrazone‐Containing Derivatives as Carbonic Anhydrase Inhibitors. (2025). Request PDF.
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic
  • 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, 98% Purity, C7H8BBrN2O3, 5 grams. (n.d.).
  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2025).
  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2009).
  • Arylation of substituted hydrazines with arylboronic acids. (n.d.). Estonian Academy Publishers.
  • An In-depth Technical Guide to 3-Bromo-5-propoxyphenylboronic acid. (n.d.). Benchchem.
  • Method of synthesizing hydrazine compounds carboxylic acids. (n.d.).
  • Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety. (n.d.). PMC.
  • (3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses Procedure.
  • Metal-free carbon-carbon bond-forming reductive coupling between boronic acids and tosylhydrazones. (n.d.). Organic Chemistry Portal.
  • Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). ScienceOpen.
  • Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine. (2025).
  • Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. (n.d.). PMC.
  • Method for preparing 3-bromo-5-chlorophenol. (n.d.).
  • Scheme 1. Expected Products in the Reaction of 3-acetyl and 3-bromoacetyl Coumarins with Hydrazine Hydrate. (n.d.).
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Sources

Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Functionalized Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Chemistry of Phenylboronic Acids Phenylboronic acids (PBAs) and their derivatives are a class of organic compounds that have gar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chemistry of Phenylboronic Acids

Phenylboronic acids (PBAs) and their derivatives are a class of organic compounds that have garnered significant attention across diverse scientific disciplines, including medicinal chemistry, materials science, and diagnostics.[1][2][3] Their utility stems from the unique electronic and structural properties of the boronic acid moiety, -B(OH)₂, attached to a phenyl ring. This functional group imparts a fascinating and highly tunable set of chemical behaviors, most notably the ability to form reversible covalent bonds with 1,2- and 1,3-diols.[4][5][6] This interaction is the cornerstone of their widespread application, from glucose sensing to targeted drug delivery.[7][8][9]

This in-depth technical guide provides a comprehensive exploration of the core physical and chemical properties of functionalized phenylboronic acids. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by not only presenting established data but also explaining the underlying principles that govern the behavior of these remarkable molecules. By understanding how functionalization of the phenyl ring impacts properties such as acidity, solubility, stability, and diol-binding affinity, scientists can rationally design and synthesize novel PBA derivatives with tailored characteristics for specific applications.

Core Physical and Chemical Properties

The fundamental properties of phenylboronic acid are the foundation upon which the effects of functionalization can be understood.

Structure and Hybridization: The boron atom in phenylboronic acid is sp²-hybridized, resulting in a trigonal planar geometry with an empty p-orbital perpendicular to the molecular plane.[10] This electron-deficient nature makes the boron atom a Lewis acid, capable of accepting a pair of electrons.

Acidity (pKa): The pKa of unsubstituted phenylboronic acid is approximately 8.6 to 8.9.[11][12] This acidity is not due to the donation of a proton from a hydroxyl group, but rather the acceptance of a hydroxide ion from water to form a more stable, sp³-hybridized tetrahedral boronate anion, [B(OH)₄]⁻.

Solubility: Phenylboronic acid is sparingly soluble in water but shows good solubility in many polar organic solvents.[10] Its solubility in aqueous solutions can be influenced by pH, with increased solubility at higher pH values due to the formation of the more polar boronate anion. The solubility of unsubstituted phenylboronic acid in water is approximately 2 g/100 cm³ at 20°C.[13]

Stability: Phenylboronic acids can undergo degradation through several pathways, including oxidation and protodeboronation (cleavage of the C-B bond).[14][15] Their stability is a critical consideration for practical applications, particularly in biological systems where reactive oxygen species are present.[15][16]

The Impact of Functionalization

The true versatility of phenylboronic acids lies in the ability to modify their properties by introducing various functional groups onto the phenyl ring. These substituents can exert profound effects through inductive and resonance effects, altering the electron density at the boron atom and, consequently, the molecule's overall behavior.

Modulating Acidity (pKa)

The pKa of a phenylboronic acid is a critical parameter as it dictates the equilibrium between the neutral trigonal form and the anionic tetrahedral form at a given pH. The anionic form is generally more reactive towards diols.[17]

Electron-Withdrawing Groups (EWGs): Substituents that pull electron density away from the phenyl ring (e.g., -NO₂, -CN, -CF₃, -COOH) increase the Lewis acidity of the boron atom.[18] This stabilization of the resulting negative charge on the boronate anion leads to a lower pKa. For instance, the introduction of a nitro group can lower the pKa to around 7.1.[18] This is a crucial modification for applications at physiological pH (around 7.4), as a greater proportion of the boronic acid will be in the active anionic state.

Electron-Donating Groups (EDGs): Conversely, groups that donate electron density to the phenyl ring (e.g., -OCH₃, -CH₃) decrease the Lewis acidity of the boron atom, resulting in a higher pKa.

Substituent Position Approximate pKa Reference
-H (unsubstituted)-8.8[18]
4-COOHpara8.0[18]
4-NO₂para7.1[18]
4-SO₂NH-allylpara7.4[18]
4-SO₂-(CH₂)₃-CH₃para7.1[18]
4-OCH₃para9.25[19]
2,6-diaryl->9.6[19]

Note: pKa values can vary slightly depending on the experimental conditions.

Influencing Solubility

The solubility of functionalized phenylboronic acids is a key consideration for their formulation and application, particularly in aqueous media for biological systems.

Polar Functional Groups: The introduction of polar groups, such as carboxylates (-COOH) and sulfonamides (-SO₂NH₂), can enhance water solubility. However, the overall effect also depends on the position of the substituent and its impact on the crystal lattice energy of the solid. For example, 3-carboxyphenylboronic acid has been shown to have decreased solubility in water compared to the unsubstituted phenylboronic acid.[13]

Nonpolar Functional Groups: The addition of nonpolar or hydrophobic groups, such as alkyl or alkoxy chains, generally decreases water solubility.[13] For instance, 3-isobutoxyphenylboronic acid is less soluble in water than phenylboronic acid.[13]

Enhancing Stability

Improving the stability of phenylboronic acids against oxidative degradation is a major focus in the development of PBA-based therapeutics and in-vivo sensors.

Stereoelectronic Effects: The oxidative stability of boronic acids can be significantly enhanced through stereoelectronic effects. For example, creating intramolecular esters, such as benzoxaboroles, can protect the boronic acid moiety.[14] A more recent development is the formation of boralactones, where an intramolecular carboxyl group coordinates with the boron atom, leading to a dramatic increase in oxidative stability.[15] This enhanced stability is attributed to a diminished stabilization of the p-orbital of boron that develops during the rate-limiting step of oxidation.[14][15]

The Boronic Acid-Diol Interaction: A Reversible Covalent Bond

The hallmark of phenylboronic acid chemistry is its ability to form cyclic esters with molecules containing 1,2- or 1,3-diol functionalities.[4][6] This interaction is reversible and pH-dependent, making it a powerful tool for creating stimuli-responsive materials.

Mechanism of Interaction: The reaction proceeds through the condensation of the boronic acid with the diol to form a five- or six-membered ring, releasing water in the process. The equilibrium of this reaction is highly dependent on the pH of the solution, the pKa of the boronic acid, and the structure of the diol.[20] At pH values above the pKa of the boronic acid, the formation of the boronate ester is favored.[17]

Factors Influencing Binding Affinity and Kinetics:

  • pKa of the Boronic Acid: As mentioned, a lower pKa generally leads to stronger diol binding at a given pH.

  • Diol Structure: The binding affinity and kinetics are also influenced by the structure of the diol, including its stereochemistry and flexibility.[20][21] For example, 1,3-diols can form more thermodynamically stable six-membered rings compared to the five-membered rings formed with 1,2-diols.[4]

  • Solvent and Buffer Effects: The composition of the medium can also impact the binding equilibrium and kinetics.[17][20]

Applications in Research and Drug Development

The tunable properties of functionalized phenylboronic acids have led to their application in a wide array of fields.

Glucose Sensing: The reversible binding of boronic acids to the diol groups of glucose has been extensively exploited for the development of continuous glucose monitoring systems.[7][8][22][23] Functionalization is key to tuning the pKa to physiological pH for optimal sensing performance.

Drug Delivery: PBA-functionalized nanoparticles and polymers are being developed as "smart" drug delivery systems.[5][9][24][25] These systems can be designed to release their therapeutic payload in response to specific stimuli, such as changes in pH or the presence of target molecules like sialic acid, which is often overexpressed on the surface of cancer cells.[16][26]

Protein and Cell Recognition: Functionalized phenylboronic acids can be used to target and bind to glycoproteins on the surface of cells or in solution. This has applications in diagnostics, cell imaging, and immunotherapy.[26][27]

Enzyme Inhibition: The ability of boronic acids to form stable, yet reversible, covalent bonds with active site serine or threonine residues has made them potent enzyme inhibitors. Bortezomib, a proteasome inhibitor containing a boronic acid moiety, is a successful example of a PBA-based drug.

Experimental Protocols

Synthesis of Functionalized Phenylboronic Acids: A common method for the synthesis of phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[28]

Step-by-Step General Protocol:

  • Formation of the Grignard Reagent: React the corresponding functionalized bromobenzene with magnesium turnings in a dry ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Trialkyl Borate: Cool the Grignard reagent to a low temperature (typically -78 °C) and slowly add a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in the same dry ether solvent.

  • Hydrolysis: After the reaction is complete, quench the reaction mixture with an aqueous acid (e.g., HCl or H₂SO₄) to hydrolyze the boronate ester and precipitate the functionalized phenylboronic acid.

  • Purification: The crude product can be purified by recrystallization or chromatography.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are essential for structural elucidation and purity assessment. ¹¹B NMR is particularly useful for studying the hybridization state of the boron atom and its interaction with diols.[29]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Helps to identify key functional groups, such as O-H, B-O, and C-B stretches.[28]

  • pKa Determination: Can be determined using potentiometric or spectrophotometric titration.[18][30]

Visualizing Key Concepts

Boronic_Acid_Equilibrium cluster_equilibrium pH-Dependent Equilibrium PBA_trigonal Phenylboronic Acid (Trigonal, sp²) PBA_tetrahedral Boronate Anion (Tetrahedral, sp³) PBA_trigonal->PBA_tetrahedral pKa H2O + H₂O OH_minus + OH⁻ H3O_plus - H₃O⁺ H_plus - H⁺

Caption: pH-dependent equilibrium of phenylboronic acid.

Diol_Binding cluster_reaction Reversible Covalent Interaction PBA Phenylboronic Acid Boronate_Ester Cyclic Boronate Ester PBA->Boronate_Ester Diol Diol (e.g., Glucose) Boronate_Ester->PBA - H₂O Water H₂O

Caption: Reversible formation of a cyclic boronate ester.

Conclusion

Functionalized phenylboronic acids represent a powerful and versatile platform for innovation in chemistry, biology, and medicine. Their unique ability to engage in reversible covalent interactions, coupled with the fine-tuning of their physicochemical properties through synthetic modification, opens up a vast landscape of potential applications. A thorough understanding of the principles outlined in this guide—from the impact of substituents on pKa and solubility to the kinetics and thermodynamics of diol binding—is paramount for any researcher seeking to harness the full potential of these remarkable molecules. As synthetic methodologies become more sophisticated and our understanding of their biological interactions deepens, the role of functionalized phenylboronic acids in addressing challenges in drug development and diagnostics is set to expand even further.

References

  • Zhang, Y., et al. (2013). Hydrogel-Based Glucose Sensors: Effects of Phenylboronic Acid Chemical Structure on Response. Chemistry of Materials. [Link]

  • Bull, S. D., et al. (2013). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Journal of the Serbian Chemical Society.
  • Fernando, R., et al. (2011). Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. Journal of Diabetes Science and Technology. [Link]

  • Deng, H., et al. (2022). Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. Optics Express. [Link]

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Foundational

A Technical Guide to the Stability and Storage of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid

Introduction 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is a bifunctional molecule of increasing interest in chemical synthesis, particularly in the construction of complex heterocyclic scaffolds and as a fragment i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is a bifunctional molecule of increasing interest in chemical synthesis, particularly in the construction of complex heterocyclic scaffolds and as a fragment in drug discovery. The presence of both a boronic acid moiety, a versatile handle for cross-coupling reactions, and a hydrazinecarbonyl group, a precursor for various heterocycles, makes this compound a valuable building block. However, the inherent reactivity of these functional groups necessitates a thorough understanding of the compound's stability profile to ensure its integrity during storage and handling, and to guarantee reproducibility in its applications.

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid. It is intended for researchers, scientists, and drug development professionals who utilize this or structurally related compounds. The guide elucidates the primary degradation pathways, offers evidence-based storage and handling protocols, and presents a framework for establishing a robust stability testing program.

Chemical Profile and Inherent Stability Considerations

The stability of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is governed by the interplay of its three key structural features: the phenylboronic acid group, the hydrazinecarbonyl (acylhydrazide) moiety, and the bromo substituent on the aromatic ring.

The Phenylboronic Acid Moiety: A Susceptible Hub

Phenylboronic acids are generally stable, crystalline solids but are susceptible to several degradation pathways, primarily protodeboronation and oxidation.[1][2][3]

  • Protodeboronation: This is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acids or bases.[4] The presence of substituents on the phenyl ring can influence the rate of protodeboronation.[5]

  • Oxidation: The boronic acid group can be oxidized, particularly in the presence of reactive oxygen species, to yield the corresponding phenol.[6][7] This degradation is a significant concern for the long-term stability of boronic acids.[7]

  • Dehydration: Like other boronic acids, 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine.[8] This process is typically reversible upon exposure to water.

The Hydrazinecarbonyl Moiety: A Point of Hydrolytic Attack

The hydrazinecarbonyl, or acylhydrazide, functional group is also prone to degradation, with hydrolysis being the most common pathway.

  • Hydrolysis: The amide-like bond of the acylhydrazide can be cleaved by water, a reaction that can be catalyzed by both acids and bases, to yield the corresponding carboxylic acid (3-bromobenzoic acid) and hydrazine.[9] This is a critical stability concern, especially in solution. Hydrazones, which can be formed from acylhydrazides, are known to be labile to hydrolysis.[10][11] Studies have shown that alkyl hydrazones are significantly more sensitive to hydrolysis than analogous oximes.[11][12]

The Bromo Substituent: Potential for Photodegradation

Aromatic bromine compounds can be susceptible to photodecomposition upon exposure to light, particularly UV radiation. This can involve the homolytic cleavage of the C-Br bond to generate radical intermediates, which can then participate in a variety of secondary reactions, leading to impurities.

Recommended Storage and Handling Protocols

Based on the inherent chemical liabilities of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, the following storage and handling procedures are recommended to minimize degradation and ensure the compound's integrity.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C or frozen (-20°C for long-term storage)Reduces the rate of all potential degradation reactions, including hydrolysis and oxidation.[13]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes exposure to oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis.[4]
Light Store in the dark, in an amber vial or other light-blocking containerPrevents potential photolytic degradation associated with the bromo-aromatic system.[14]
Moisture Keep in a tightly sealed container in a dry environment (desiccator recommended)The compound is likely hygroscopic. Minimizing moisture exposure is critical to prevent hydrolysis of both the boronic acid and hydrazinecarbonyl moieties.[15]
Handling Procedures
  • Inert Atmosphere: Whenever possible, handle the solid material and prepare solutions in an inert atmosphere glovebox or using Schlenk techniques.

  • Solvent Choice: For solution-based applications, use anhydrous solvents to minimize hydrolysis. If aqueous conditions are necessary, use freshly prepared solutions and consider buffering the pH to a range where the compound is most stable (which would need to be determined experimentally).

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[4]

Potential Degradation Pathways

The primary degradation pathways for 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid are illustrated below. Understanding these pathways is crucial for developing stability-indicating analytical methods.

parent 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid hydrolysis_boron 3-Bromo-5-(hydrazinecarbonyl)benzaldehyde (Protodeboronation Product) parent->hydrolysis_boron H₂O (Acid/Base) hydrolysis_hydrazide 3-Bromo-5-boronobenzoic acid (Hydrazide Hydrolysis Product) parent->hydrolysis_hydrazide H₂O (Acid/Base) oxidation 3-Bromo-5-hydroxy-5-(hydrazinecarbonyl)benzoic acid (Oxidation Product) parent->oxidation [O] dehydration Boroxine (Trimeric Anhydride) parent->dehydration -H₂O (Heat)

Caption: Potential degradation pathways of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid.

A Framework for a Comprehensive Stability Testing Program

For critical applications, particularly in drug development, a formal stability testing program is essential. The following outlines a robust framework based on International Council for Harmonisation (ICH) guidelines.[16][17][18]

Forced Degradation (Stress) Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the intrinsic stability of the molecule.[19][20][21]

ConditionProposed ProtocolPotential Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the hydrazinecarbonyl moiety; potential for protodeboronation.
Base Hydrolysis 0.1 M NaOH at room temperature for 24 hoursHydrolysis of the hydrazinecarbonyl moiety; accelerated protodeboronation.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the boronic acid to a phenol.[6]
Thermal Degradation Solid sample at 80°C for 1 weekDehydration to boroxine; other potential thermal decompositions.
Photostability Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[14]Photodegradation of the bromo-aromatic ring.
Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[4]

Recommended HPLC Method Parameters (Starting Point):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) to ensure good peak shape. The pH of the mobile phase can be critical and may need optimization.[22]

  • Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 254 nm). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

  • Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer is invaluable for the identification and structural elucidation of degradation products.[4]

cluster_0 Stability Study Workflow start Obtain Sample of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid stress Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->stress develop Develop Stability-Indicating HPLC-UV/MS Method stress->develop validate Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) develop->validate protocol Establish Stability Protocol (Batches, Storage Conditions, Time Points) validate->protocol execute Execute Long-Term and Accelerated Stability Studies protocol->execute analyze Analyze Samples at Scheduled Time Points execute->analyze evaluate Evaluate Data, Identify Trends, and Establish Shelf-Life analyze->evaluate

Caption: Workflow for a comprehensive stability study.

Long-Term and Accelerated Stability Studies

Once a stability-indicating method is in place, long-term and accelerated stability studies should be initiated on at least one to three representative batches of the material, stored in the proposed container closure system.[23]

Study TypeStorage ConditionMinimum DurationPurpose
Long-Term 2-8°C12 months (or as needed)To establish the retest period or shelf-life under recommended storage conditions.
Accelerated 25°C / 60% RH6 monthsTo predict the long-term stability and to evaluate the effect of short-term excursions outside the recommended storage conditions.[17]

Conclusion

3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is a valuable synthetic building block, but its utility is contingent upon a clear understanding of its stability. The compound is susceptible to degradation via hydrolysis of both the boronic acid and hydrazinecarbonyl moieties, as well as oxidation of the boronic acid and potential photodecomposition. Strict adherence to recommended storage conditions—cool, dark, dry, and under an inert atmosphere—is paramount to preserving its chemical integrity. For applications requiring a high degree of purity and reproducibility, the implementation of a formal stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is strongly advised. This proactive approach to stability assessment will ultimately lead to more reliable and successful scientific outcomes.

References

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Exploratory

An In-Depth Technical Guide to the Safe Handling and Application of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic Acid

For researchers, scientists, and drug development professionals, the integration of novel chemical entities into discovery workflows necessitates a robust understanding of their handling and safety profiles. 3-Bromo-5-(h...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integration of novel chemical entities into discovery workflows necessitates a robust understanding of their handling and safety profiles. 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, a bifunctional molecule incorporating both a boronic acid and a hydrazinecarbonyl moiety, presents unique opportunities in synthetic chemistry and drug design, particularly as a building block in creating complex molecular architectures.[1] However, its chemical nature also demands a comprehensive and nuanced approach to its safe handling and use. This guide provides a detailed technical overview of the safety considerations, handling protocols, and emergency procedures for 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, grounded in the known profiles of its constituent functional groups.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical characteristics. While specific experimental data for this exact molecule is not widely published, we can infer key properties from its structure and related compounds.

PropertyInferred Value/InformationSource/Rationale
CAS Number 2096335-93-0[1]
Molecular Formula C₇H₈BBrN₂O₃[1]
Molecular Weight 258.865 g/mol [1]
Appearance Likely an off-white to white solid powderBased on appearance of similar phenylboronic acid derivatives.[2]
Solubility Likely soluble in water and polar organic solventsThe boronic acid and hydrazinecarbonyl groups are expected to confer some water solubility.[2][3]
Stability Potentially hygroscopic. Avoid exposure to moist air or water.Phenylboronic acids are known to be hygroscopic.[2][4]
Reactivity Incompatible with strong oxidizing agents, strong acids, and strong bases.Based on the reactivity profile of phenylboronic acids.[2]
Hazard Identification and Toxicological Profile

The toxicological profile of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is not yet fully characterized. Therefore, a conservative approach is warranted, considering the potential hazards associated with both the phenylboronic acid and the hydrazinecarbonyl functional groups.

  • Phenylboronic Acid Moiety: Phenylboronic acids and their derivatives are generally classified as being harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][5][6] They can also cause skin and serious eye irritation.[6] Some derivatives may cause respiratory irritation.[6]

  • Hydrazinecarbonyl Moiety: Hydrazine and its derivatives are a class of compounds with documented toxic effects on multiple organ systems, including the neurological, hematological, pulmonary, and hepatic systems.[7][8] Hydrazines can act as neurotoxins by interfering with the synthesis of the neurotransmitter GABA, which can lead to seizures in cases of significant exposure.[7] Some substituted hydrazines are also considered potential carcinogens.[9]

GHS Hazard Classification (Anticipated):

Based on the available data for related compounds, the following GHS classification should be assumed until specific data is available:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[6]

  • Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[6]

  • Potential for other systemic effects based on the hydrazine moiety.

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is crucial before handling this compound. The following workflow provides a structured methodology for identifying and mitigating risks.

RiskAssessmentWorkflow Risk Assessment Workflow for Novel Compounds A Compound Identification 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid B Hazard Identification - Review SDS of related compounds - Analyze functional group toxicology (Boronic Acid + Hydrazine) A->B Gather Data C Exposure Assessment - Quantity of substance - Duration and frequency of handling - Handling procedures (weighing, dissolution) B->C Evaluate Potential Contact D Risk Characterization - Likelihood and severity of harm - Identify high-risk steps C->D Synthesize & Analyze E Control Measures - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - Personal Protective Equipment (PPE) D->E Develop Mitigation Strategy F Implementation & Review - Training of personnel - Regular review of procedures - Incident reporting E->F Execute & Monitor F->B Re-evaluate as new information becomes available

Caption: A structured workflow for assessing and mitigating risks associated with handling novel chemical compounds.

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, strict adherence to the following handling procedures and PPE requirements is mandatory.

Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust.[4][5]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles that meet the European Standard EN166 or equivalent.[6][10]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use, and a proper glove removal technique should be employed to avoid skin contact.

  • Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of potential for significant exposure, additional protective clothing may be necessary.[6]

  • Respiratory Protection: If handling large quantities or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator may be required.

General Hygiene Practices:

  • Wash hands thoroughly after handling the compound.[2][5]

  • Do not eat, drink, or smoke in the laboratory.[2][5]

  • Contaminated clothing should be removed and laundered before reuse.

Storage and Disposal

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[2][10]

  • Given the hygroscopic nature of phenylboronic acids, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2]

  • Some related compounds recommend refrigerated storage to maintain product quality.[2][10]

Disposal:

  • Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2]

  • Contact a licensed professional waste disposal service to dispose of this material.

Emergency Procedures

First-Aid Measures:

  • General Advice: If you feel unwell, seek medical advice. Show the safety data sheet (or this guide) to the doctor in attendance.[10]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[2][10]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[2][5][10]

  • If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[2][5]

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment. Avoid dust formation and do not breathe dust. Ensure adequate ventilation.[2][6][10]

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal. Avoid raising dust.[2][6]

Experimental Protocols: A Note on Causality

When designing experiments with 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, such as in Suzuki couplings or the formation of hydrazones, the choice of reaction conditions should be guided by its chemical properties.

  • Suzuki Coupling: The boronic acid moiety is a key functional group for palladium-catalyzed cross-coupling reactions. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is critical not only for the reaction mechanism but also to avoid degradation of the starting material. A weaker, non-nucleophilic base is often preferred to prevent unwanted side reactions with the hydrazinecarbonyl group.

  • Hydrazone Formation: The hydrazinecarbonyl group can react with aldehydes and ketones to form hydrazones.[11] This reaction is often acid-catalyzed. However, strong acidic conditions should be used with caution, as they could potentially lead to protodeboronation (cleavage of the C-B bond).

The bifunctional nature of this molecule requires careful planning of synthetic routes to ensure chemoselectivity.

Conclusion

3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is a valuable research chemical with significant potential in drug discovery and synthetic chemistry. Its safe use hinges on a thorough understanding of the potential hazards associated with its constituent functional groups. By implementing robust risk assessment protocols, utilizing appropriate engineering controls and personal protective equipment, and adhering to strict handling and emergency procedures, researchers can safely harness the synthetic utility of this compound.

References

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Foundational

A Technical Guide to the Commercial Availability of Substituted Phenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted phenylboronic acids are a cornerstone of modern organic synthesis, finding indispensable applications in pharmaceuticals, agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylboronic acids are a cornerstone of modern organic synthesis, finding indispensable applications in pharmaceuticals, agrochemicals, and materials science.[1] Their utility primarily stems from their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[2][3] Beyond this, their unique ability to reversibly bind with diols has led to their use in sensors, drug delivery systems, and bioconjugation.[1][4][5] This guide provides an in-depth overview of the commercial landscape for these versatile reagents, offering insights into their availability, synthesis, and critical applications to empower researchers in their scientific endeavors.

Phenylboronic acid itself is a white, powdered solid that is soluble in most polar organic solvents.[6] Boronic acids are generally stable and relatively easy to handle, making them valuable tools in organic synthesis.[6][7]

Commercial Availability: A Comparative Overview

A wide array of substituted phenylboronic acids are commercially available from various chemical suppliers. The choice of supplier often depends on the required scale (milligram to kilogram), purity, and the specific substitution pattern needed. Major players in the market include large chemical conglomerates and specialized niche providers.

Key suppliers in the boronic acid market include Sigma-Aldrich (part of Merck Group), TCI America, Thermo Fisher Scientific (through its Alfa Aesar brand), and Oakwood Products.[8][9] Other notable manufacturers and suppliers with a global reach include Boron Molecular, Frontier Scientific Services, and Carl ROTH.[8][10][11] For researchers in specific regions, local distributors and manufacturers like Gujarat Boron Derivatives in India and Tomiyama Pure Chemicals Industries in Japan can be valuable sources.[12]

The market is segmented by product type, with aryl boronic acids being the dominant category due to their extensive use in pharmaceutical synthesis.[8] The availability of various substitution patterns is vast, including but not limited to:

  • Monosubstituted: With substituents at the ortho, meta, or para positions.

  • Disubstituted, Trisubstituted, and beyond: Offering complex building blocks for intricate molecular architectures.

Purity levels typically range from technical grade (around 95-98%) to high-purity grades exceeding 99%, often verified by HPLC.[13][14][15] For pharmaceutical applications, stringent quality control is paramount, with requirements for purity levels often exceeding 99.5%.[14]

Table 1: Comparison of Major Phenylboronic Acid Suppliers
SupplierBreadth of CatalogScalePurity & Quality ControlNoteworthy Offerings
Sigma-Aldrich (Merck) Extensive portfolio of aryl, heteroaryl, alkyl, and alkenyl boronic acids and esters.[8]Research to bulk quantities.High-quality, with detailed analytics often available.Broad range of functionalized and multi-substituted derivatives.
TCI America Wide range of boronic acids and related compounds.[8]Laboratory to semi-bulk scale.Reliable quality for research and development.Diverse selection of substituted phenylboronic acids.
Thermo Fisher (Alfa Aesar) Comprehensive catalog for research chemicals.[9]Small to medium scale.Strong focus on quality for research applications.Good selection of common and less common derivatives.
Oakwood Products Specializes in fluorine-containing and other specialty chemicals.Research to pilot scale.High-purity materials for demanding applications.Unique and complex substituted phenylboronic acids.
Boron Molecular Specialist in boronic acids and derivatives.[8][10]Custom synthesis and bulk quantities available.Expertise in boronic acid chemistry ensures high quality.Custom synthesis services for novel derivatives.

This table is for illustrative purposes and researchers should consult individual supplier catalogs for specific product availability and specifications.

The cost of substituted phenylboronic acids can vary significantly based on the complexity of the substitution pattern, the scale of purchase, and the purity.[9][16]

Synthetic Methodologies: From Lab Bench to Industrial Scale

While a vast library of substituted phenylboronic acids is commercially available, the need for novel or specifically functionalized derivatives often necessitates their synthesis in the laboratory. The most common and well-established method for preparing phenylboronic acids involves the reaction of an organometallic reagent (typically a Grignard or organolithium reagent) with a trialkyl borate ester, followed by aqueous workup.[17]

Workflow for a Typical Laboratory-Scale Synthesis

SynthesisWorkflow ArylHalide Aryl Halide (Ar-X) GrignardFormation Formation of Organometallic Reagent (Ar-MgX or Ar-Li) ArylHalide->GrignardFormation Metal Mg or Li Metal Metal->GrignardFormation Solvent Anhydrous Ether or THF Solvent->GrignardFormation Reaction Reaction with Borate Ester GrignardFormation->Reaction BorateEster Trialkyl Borate (B(OR)3) BorateEster->Reaction Hydrolysis Aqueous Acidic Workup (e.g., HCl) Reaction->Hydrolysis Product Substituted Phenylboronic Acid (Ar-B(OH)2) Hydrolysis->Product

Caption: General workflow for the synthesis of substituted phenylboronic acids.

Detailed Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid

This protocol is a representative example of a laboratory-scale synthesis.

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of 4-bromoanisole in anhydrous THF. Add a small portion of the 4-bromoanisole solution to the magnesium turnings. If the reaction does not initiate (disappearance of the iodine color and gentle reflux), gently warm the flask. Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Trimethyl Borate: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C. A white precipitate will form.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Slowly pour the mixture into a beaker containing ice and 1 M hydrochloric acid. Stir vigorously until all the solids dissolve.

  • Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture).

For large-scale synthesis, considerations such as heat transfer, reagent addition rates, and safety become critical.[18] Continuous flow reactors are also being employed for the synthesis of phenylboronic acids, offering advantages in terms of safety, efficiency, and scalability.[19]

Key Applications in Research and Development

The utility of substituted phenylboronic acids spans a wide range of applications in both academic research and industrial drug development.

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction is arguably the most significant application of phenylboronic acids. It allows for the formation of a C-C bond between the phenyl group of the boronic acid and an sp2-hybridized carbon of an organohalide or triflate.[3] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in drug molecules.[2][3][20]

SuzukiCoupling ArylBoronicAcid Arylboronic Acid (Ar-B(OH)2) Coupling Suzuki-Miyaura Coupling ArylBoronicAcid->Coupling ArylHalide Aryl Halide (Ar'-X) ArylHalide->Coupling PdCatalyst Pd(0) Catalyst PdCatalyst->Coupling Base Base (e.g., Na2CO3, K2CO3) Base->Coupling Biaryl Biaryl Product (Ar-Ar') Coupling->Biaryl

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Sensors and Diagnostics

The ability of the boronic acid moiety to form reversible covalent bonds with cis-diols is the basis for their use in sensors, particularly for carbohydrates like glucose.[1][21] This interaction can be designed to produce a detectable signal (e.g., a change in fluorescence or color), enabling the quantitative detection of the target analyte.[22] This has significant implications for the development of continuous glucose monitoring systems for diabetes management.

Drug Delivery and Theranostics

Phenylboronic acid and its derivatives are increasingly being explored in targeted cancer therapy and diagnosis.[4] Cancer cells often overexpress sialic acids on their surface, which contain diol functionalities.[4] Phenylboronic acid-functionalized nanoparticles or drug conjugates can selectively bind to these sialic acids, enabling targeted drug delivery to cancer cells while minimizing off-target effects.[4][23] This targeted approach holds immense promise for improving the efficacy and reducing the toxicity of cancer chemotherapies.[4] Furthermore, phenylboronic acid-based systems are being developed for responsive drug release, where the drug is released in response to specific stimuli such as changes in pH or the presence of reactive oxygen species (ROS).[23]

Bioconjugation and Affinity Chromatography

The diol-binding property of phenylboronic acids is also utilized in bioconjugation and purification techniques.[1] Phenylboronic acid-modified solid supports can be used for the affinity chromatography of glycoproteins and other biomolecules containing cis-diols.[24] This allows for the selective separation and purification of these important biological macromolecules.[24][25]

Handling, Storage, and Stability

Phenylboronic acids are generally stable solids, but certain precautions should be taken to ensure their integrity.

  • Hygroscopicity: Many boronic acids are hygroscopic and should be stored in a dry environment, such as a desiccator or under an inert atmosphere.[26][27] Exposure to moisture can lead to the formation of boroxines, the trimeric anhydrides of boronic acids, through dehydration.[6] However, for applications like Suzuki coupling, the presence of the boroxine is often not detrimental as it can be converted back to the boronic acid in situ.

  • Oxidative Stability: While generally stable, boronic acids can be susceptible to oxidation, especially in biological contexts.[28] The stability can be influenced by the substituents on the phenyl ring.[28]

  • Storage Conditions: It is often recommended to store phenylboronic acids at cool temperatures (0-8 °C) to prolong their shelf life.[13]

  • Safety: Phenylboronic acids are generally considered to have low toxicity.[3][29] However, as with all chemicals, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling them.[30] It is important to consult the Safety Data Sheet (SDS) for specific handling and safety information.[26][27][30]

Future Outlook

The field of substituted phenylboronic acids continues to evolve, driven by the constant demand for new and improved synthetic methodologies and applications. The development of more robust and selective catalysts for Suzuki-Miyaura and other cross-coupling reactions will continue to expand the utility of these reagents. In the biomedical field, the design of next-generation phenylboronic acid-based sensors and drug delivery systems with enhanced specificity and responsiveness is an active area of research. As our understanding of the unique chemical properties of the boronic acid functional group deepens, we can expect to see even more innovative applications of substituted phenylboronic acids in the years to come.

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Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic Acid

Introduction In the landscape of modern drug discovery and development, phenylboronic acids represent a class of compounds with significant utility. Their unique ability to form reversible covalent bonds with diols makes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, phenylboronic acids represent a class of compounds with significant utility. Their unique ability to form reversible covalent bonds with diols makes them invaluable as sensors, drug delivery vehicles, and as key building blocks in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. The subject of this guide, 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, is a bifunctional molecule of interest, incorporating both a reactive boronic acid moiety and a hydrazinecarbonyl group, which can serve as a handle for further chemical modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, ¹H, ¹³C, and ¹¹B NMR will provide critical information regarding the proton and carbon framework, as well as the chemical environment of the boron atom.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum in a solvent such as DMSO-d₆ is expected to show distinct signals for the aromatic protons and the exchangeable protons of the boronic acid and hydrazide functional groups. DMSO-d₆ is the solvent of choice as it solubilizes the polar compound and slows down the exchange rate of labile protons, allowing for their observation.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~10.0Singlet1H-C(O )NH NH₂
~8.2Singlet, Broad2H-B(OH )₂
~8.1Triplet (or Singlet)1HAr-H (Position 2)
~8.0Triplet (or Singlet)1HAr-H (Position 6)
~7.8Triplet (or Singlet)1HAr-H (Position 4)
~4.6Singlet, Broad2H-NHNH

Interpretation of Predicted ¹H NMR Spectrum:

  • The three aromatic protons are expected to appear as closely spaced singlets or triplets (due to small meta-coupling) in the downfield region (7.8-8.1 ppm), typical for protons on a substituted benzene ring.

  • The amide proton (-NH-) is predicted to be the most deshielded, appearing as a singlet around 10.0 ppm.

  • The two protons of the terminal amine (-NH₂) are expected to be a broad singlet around 4.6 ppm.

  • The two hydroxyl protons of the boronic acid group [-B(OH)₂] will likely appear as a broad singlet around 8.2 ppm. The chemical shift of these exchangeable protons can be highly dependent on concentration, temperature, and water content in the solvent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~165C =O (Amide Carbonyl)
~138Ar-C -C=O
~135Ar-C -B(OH)₂
~132Ar-C H (Position 2 or 6)
~130Ar-C H (Position 6 or 2)
~128Ar-C H (Position 4)
~122Ar-C -Br

Interpretation of Predicted ¹³C NMR Spectrum:

  • The amide carbonyl carbon is expected to be the most downfield signal, around 165 ppm.

  • The aromatic carbons will appear in the typical range of 120-140 ppm. The carbon attached to the electron-withdrawing bromine atom (C-Br) is anticipated at approximately 122 ppm, while the carbon attached to the boronic acid group (C-B) will be observed further downfield. The signal for the carbon attached to the boronic acid can sometimes be broad due to quadrupolar relaxation of the adjacent boron nucleus.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality NMR spectra for 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid.

1.3.1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound into a clean, dry vial.

  • Add 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Gently agitate the vial to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

1.3.2. Instrument Setup and Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • (Optional but recommended) Acquire a ¹¹B NMR spectrum. This can provide direct evidence for the presence and nature of the boronic acid group.[1][2]

NMR_Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is expected to show characteristic absorption bands for the O-H, N-H, C=O, and B-O bonds.

Predicted IR Data
Wavenumber (cm⁻¹) Intensity Assignment
3400 - 3200Strong, BroadO-H stretch (boronic acid), N-H stretch (hydrazide)
~3050MediumAromatic C-H stretch
~1660StrongC=O stretch (Amide I)
~1600MediumN-H bend (Amide II)
~1580, ~1470Medium-WeakAromatic C=C stretch
~1350StrongB-O stretch
Below 1000Medium-StrongC-Br stretch, Aromatic C-H out-of-plane bending

Interpretation of Predicted IR Spectrum:

  • A very broad and strong absorption in the 3400-3200 cm⁻¹ region is anticipated, arising from the overlapping O-H stretching vibrations of the boronic acid (which may be hydrogen-bonded) and the N-H stretching vibrations of the hydrazide group.[3][4]

  • The C=O stretching of the amide (Amide I band) is expected to be a strong, sharp peak around 1660 cm⁻¹.[5]

  • The N-H bending vibration (Amide II band) will likely appear around 1600 cm⁻¹.

  • A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration.[6]

  • The presence of the aromatic ring will be confirmed by C-H stretching just above 3000 cm⁻¹ and C=C stretching bands around 1580 and 1470 cm⁻¹.

Experimental Protocol for IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a convenient and modern technique.

2.2.1. Sample Preparation and Acquisition (ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

IR_Workflow

Caption: Workflow for IR spectroscopic analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Predicted Mass Spectrum Data

The molecular weight of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid (C₇H₈BBrN₂O₃) is approximately 258.87 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the mass spectrum will show a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

Predicted m/z Assignment Comments
259/261[M+H]⁺Molecular ion peak (protonated). Shows characteristic Br isotope pattern.
241/243[M-H₂O+H]⁺Loss of water from the boronic acid.
155/157[Br-C₆H₄-C≡O]⁺Fragmentation with loss of the hydrazine and boronic acid moieties.
121[M-Br-C(O)NHNH₂]⁺Loss of bromine and the hydrazinecarbonyl group.

Interpretation of Predicted Mass Spectrum:

  • The most critical observation will be the molecular ion peak cluster at m/z 259 and 261 (for the protonated species in ESI), confirming the molecular weight and the presence of one bromine atom.

  • Boronic acids are known to easily lose water, so a peak at m/z 241/243 is highly probable.

  • Fragmentation of the amide bond and cleavage of the C-B bond are also expected fragmentation pathways.[7][8] The exact fragmentation pattern can be dependent on the ionization technique used.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

3.2.1. Sample Preparation:

  • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

3.2.2. Instrument Setup and Acquisition (ESI-MS):

  • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.

  • Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion peak (m/z 259 or 261) and inducing fragmentation to observe the daughter ions.

MS_Workflow

Caption: Workflow for mass spectrometric analysis.

Conclusion

The structural characterization of a novel compound such as 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is a systematic process that relies on the synergistic use of multiple analytical techniques. This guide provides a robust predictive framework for the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy and analysis of related structures. The detailed protocols offer a clear and reproducible path for researchers to acquire high-quality data. By comparing experimentally obtained spectra with the predictions laid out in this document, scientists and drug development professionals can confidently confirm the structure and purity of this versatile chemical entity, paving the way for its application in further research and development.

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  • predicting likely fragments in a mass spectrum. (2023). YouTube. [Link]

  • 12.7: Interpreting Infrared Spectra. (2024). Chemistry LibreTexts. [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). YouTube. [Link]

  • 1H NMR. (n.d.). The Royal Society of Chemistry. [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

  • Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR. (2022). YouTube. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

  • FraGNNet: A Deep Probabilistic Model for Tandem Mass Spectrum Prediction. (2025). arXiv.org. [Link]

  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org. [Link]

  • Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. (n.d.). Carnegie Mellon University. [Link]

  • Prediction of 1H NMR Chemical Shifts Using Neural Networks. (2002). Analytical Chemistry. [Link]

  • IR spectra prediction. (n.d.). Cheminfo.org. [Link]

  • Predict. (n.d.). NMRium demo. [Link]

  • Fragment Formula Calculator (FFC): Determination of Chemical Formulas for Fragment Ions in Mass Spectrometric Data. (n.d.). PMC. [Link]

  • Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. (2004). PubMed. [Link]

  • A new computational tool for interpreting the infrared spectra of molecular complexes. (2023). Physical Chemistry Chemical Physics. [Link]

  • Predicting Infrared Spectra with Message Passing Neural Networks. (n.d.). MIT Open Access Articles. [Link]

  • Simulation of IR Spectra of Some Organic Compounds-A Review. (2013). IOSR Journal of Applied Chemistry. [Link]

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Foundational

Solubility and Solvent Dynamics of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic Acid: A Technical Whitepaper

Executive Summary As modern drug development and materials science increasingly rely on multifunctional building blocks, 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid (CAS: 2096335-93-0) has emerged as a highly versati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug development and materials science increasingly rely on multifunctional building blocks, 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid (CAS: 2096335-93-0) has emerged as a highly versatile intermediate. Featuring three distinct reactive modalities—an aryl bromide for nucleophilic substitution or secondary couplings, a boronic acid for Suzuki-Miyaura cross-coupling, and an acylhydrazine (hydrazide) for dynamic covalent chemistry (e.g., hydrazone formation)—this molecule is a powerhouse of synthetic potential.

However, integrating this heavily functionalized, amphoteric compound into standardized workflows requires a precise understanding of its phase behavior. This whitepaper analyzes the mechanistic drivers of its solubility, provides a rigorous matrix of solvent compatibility, and outlines self-validating experimental protocols for empirical solubility determination.

Mechanistic Predictors of Solvation

To accurately predict and manipulate the solubility of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, we must analyze the independent and synergistic behaviors of its functional groups. The compound exhibits high solid-state lattice energy due to extensive intermolecular hydrogen bonding, which dictates that only specific solvent classes can successfully solvate the monomeric species.

The Boronic Acid Moiety (-B(OH)₂): Acidity and Dehydration

Boronic acids are mild Lewis acids (pKa ~9) that possess an empty p-orbital on the sp²-hybridized boron atom[1].

  • Protic Solvolysis: In primary alcohols (methanol, ethanol), the boronic acid exists in a dynamic equilibrium, often reversibly condensing to form boronate esters[1][2]. While apparent solubility in alcohols is high, prolonged storage in these solvents risks structural alteration.

  • Thermal Dehydration: In anhydrous, non-polar environments (or upon heating), the -B(OH)₂ groups dehydrate to form cyclic trimeric anhydrides known as boroxines[1]. Boroxines possess vastly different solubility profiles than the parent acid.

The Hydrazinecarbonyl Moiety (-CONHNH₂): Polarity and Coordination

The hydrazide group introduces significant polarity and serves as a potent hydrogen-bond donor and acceptor network[3]. It actively drives the compound’s insolubility in aliphatic and halogenated solvents. Because hydrazides are inherently nucleophilic and basic, they can strongly coordinate with transition metals (such as palladium in coupling reactions), which alters the effective concentration of the dissolved species in catalytic cycles[4].

The Bromo Substituent (-Br): Lipophilic Shielding

While the boron and hydrazine centers dominate the hydrophilic landscape, the bromine atom introduces a degree of hydrophobic bulk and polarizability. This prevents the molecule from achieving deep aqueous solubility at neutral pH, rendering it slightly to moderately soluble in pure water unless a basic modifier is introduced to form the highly soluble boronate anion[5].

Dynamics cluster_0 Solvent Interactions & Pathways Core 3-Bromo-5-(hydrazinecarbonyl) phenylboronic acid Solvated Stable Solvation (DMSO, DMF, Basic H2O) Core->Solvated H-Bond Acceptance Ester Boronate Esterification (Methanol, Ethanol) Core->Ester Solvolysis Boroxine Dehydration to Boroxine (Heat, Dry/Apolar Solvents) Core->Boroxine -H2O

Chemical dynamics of the target compound influenced by solvent choice and conditions.

Solubility Matrix in Common Organic Solvents

Based on the physicochemical profiling of analogous substituted phenylboronic acids and hydrazides, the quantitative solubility behavior of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid follows the matrix below[6][7][8].

Solvent ClassRepresentative SolventsPredicted SolubilityScientific Rationale
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Optimal. High dielectric constants and strong H-bond accepting properties thoroughly disrupt the crystalline H-bond network without chemical degradation.
Polar Protic Methanol, EthanolModerate to High Soluble via hydrogen bonding. Caution: Extended storage may result in partial conversion to methyl/ethyl boronate esters[2].
Ethers (Cyclic) THF, 1,4-DioxaneModerate (~10-30 mg/mL)Sufficient for standard Suzuki-Miyaura couplings. THF stabilizes the empty boron p-orbital via weak coordination.
Aqueous (Basic) Water + K₂CO₃ / NaOHHigh Base activation yields the anionic boronate complex[-B(OH)₃]⁻, drastically increasing aqueous phase solubility[5].
Halogenated Dichloromethane, ChloroformPoor to Insoluble Low dielectric constants cannot overcome the high lattice energy driven by the hydrazide and boronic acid functionalities.
Hydrocarbons Hexanes, TolueneInsoluble Highly lipophilic environments rapidly induce phase separation. Useful as anti-solvents for crystallization.

Empirical Determination: The Isothermal Shake-Flask Protocol

Because specialized boronic acids often lack published thermodynamic solubility data, internal quantification is necessary[7]. The following protocol utilizes an isothermal shake-flask method coupled with HPLC-UV, establishing a self-validating closed-loop system for generating precise solubility limits.

Step-by-Step Methodology
  • Saturation: Add an excess mass (e.g., 100 mg) of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid to a borosilicate glass vial containing 1.0 mL of the target solvent. Ensure visible solid remains to verify saturation.

  • Equilibration: Seal the vial under an inert atmosphere (nitrogen/argon) to prevent oxidative deboronation. Agitate the suspension in an isothermal shaker bath at exactly 25.0 °C (± 0.1 °C) for 24 to 48 hours.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 RPM for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-warmed to 25 °C to prevent premature crystallization).

  • Dilution & Quantification: Immediately dilute an exact aliquot (e.g., 100 µL) of the clarified supernatant into a compatible HPLC mobile phase (e.g., Acetonitrile/Water). Quantify against a pre-established external calibration curve using HPLC-UV (detecting the phenyl ring chromophore).

Protocol S1 1. Saturation Add Excess Solid to Solvent S2 2. Equilibration Isothermal Shaking (24-48 hrs) S1->S2 S3 3. Phase Separation Centrifugation / Filtration S2->S3 S4 4. Quantification HPLC-UV Analysis S3->S4

Workflow for the isothermal shake-flask solubility determination method.

Applied Workflows: Considerations for Cross-Coupling

When deploying this compound in Suzuki-Miyaura couplings, the solvent must accommodate the biphasic or homogenous nature of the catalyst and base[9].

Key Optimization Insight: The presence of the unmasked hydrazide (-CONHNH₂) poses a risk of forming inactive coordination complexes with palladium[4]. Therefore, utilizing highly solvating biphasic mixtures (e.g., 1,4-Dioxane / Aqueous K₂CO₃) is highly recommended. The basic aqueous phase ensures the conversion of the boronic acid to the highly soluble, reactive trihydroxyboronate anion, facilitating rapid transmetallation and outcompeting detrimental palladium-hydrazide sequestration[5]. Stock solutions should ideally be prepared freshly in DMSO for screening libraries, minimizing ambient moisture exposure to preserve the exact molarity of the active monomer.

References

  • Wikipedia Contributors. "Phenylboronic acid." Wikipedia, The Free Encyclopedia.
  • Leszczyński, P., Hofman, T., Sporzyński, A. "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Semantic Scholar.
  • BenchChem. "An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents." BenchChem.
  • BenchChem. "Methyl Boronic Acid: A Technical Guide to Stability and Handling." BenchChem.
  • ACS Publications. "Phosphine-Free Hydrazone−Pd Complex as the Catalyst Precursor for a Suzuki−Miyaura Reaction under Mild Aerobic Conditions." The Journal of Organic Chemistry.
  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal.
  • Thieme Connect. "Hydrazine Hydrate (NH2NH2·H2O)." Thieme Connect.
  • BenchChem. "An In-depth Technical Guide on the Solubility of [2-(methylthio)phenyl]hydrazine in Organic Solvents." BenchChem.
  • Wikipedia Contributors. "Suzuki reaction." Wikipedia, The Free Encyclopedia.

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura coupling with 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid

Application Note: Chemoselective Cross-Coupling and Library Elaboration of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid Executive Summary The development of complex, functionalized biaryl scaffolds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Cross-Coupling and Library Elaboration of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid

Executive Summary

The development of complex, functionalized biaryl scaffolds is a cornerstone of modern drug discovery. The reagent 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid (CAS: 2096335-93-0)[1], serves as an exceptionally versatile, yet challenging, trifunctional building block. It contains an aryl bromide, a boronic acid, and an acyl hydrazide moiety. This Application Note details a validated, self-checking methodology for performing chemoselective Suzuki-Miyaura cross-couplings on this AB-type monomer without inducing undesired polymerization, followed by the downstream cyclodehydration of the acyl hydrazide into a pharmaceutically relevant 1,3,4-oxadiazole drug scaffold.

Strategic Reaction Design & Mechanistic Causality

Working with a bifunctional bromo-boronic acid presents an immediate kinetic challenge: under standard cross-coupling conditions, the molecule can undergo uncontrolled step-growth polymerization to form poly(m-phenylene) oligomers. Furthermore, acyl hydrazides possess inherent reducing properties that can convert Pd(II) to Pd(0) nanoparticles[2], which can either unpredictably alter the catalytic mechanism or poison homogeneous catalysts.

To overcome these challenges, our experimental design relies on strict mechanistic causality :

  • Kinetic Control via Electrophile Excess: To prevent the active Pd(0) from inserting into the internal aryl bromide of the monomer, we utilize a highly reactive external electrophile (an aryl iodide) in stoichiometric excess (1.2 equivalents). Because oxidative addition into an Ar–I bond is orders of magnitude faster than into an Ar–Br bond, the external electrophile completely outcompetes the internal halide.

  • Ligand Selection: We utilize XPhos Pd G3 , a robust Buchwald precatalyst. The extreme steric bulk of the XPhos ligand serves a dual purpose: it accelerates reductive elimination to outpace side reactions and physically shields the palladium center from unwanted coordination or premature reduction by the nucleophilic hydrazinecarbonyl moiety. Recent literature highlights that carefully controlled ligand environments are essential for maintaining the structural integrity of bis-acyl hydrazides during complex cross-couplings[3].

  • Temperature Modulation: The reaction is strictly maintained at 40 °C. Mild temperatures are sufficient for Ar–I activation with XPhos but are energetically insufficient to promote Ar–Br oxidative addition, virtually eliminating oligomer formation.

Reaction Workflow Visualization

Pathway A 3-Bromo-5-(hydrazinecarbonyl) phenylboronic acid (AB-Type Monomer) C Chemoselective Suzuki Coupling [XPhos Pd G3, K3PO4, 40°C] A->C Boronic Acid Activation B Ar-I (Highly Electrophilic) 1.2 Equivalents B->C Fast Oxidative Addition D Biaryl Acyl Hydrazide Intermediate (Unreacted Ar-Br Intact) C->D Suppresses Oligomerization E Cyclodehydration [RC(OMe)3 or POCl3] D->E Hydrazide Condensation F Biaryl 1,3,4-Oxadiazole Drug Scaffold E->F Final Construct

Caption: Workflow for chemoselective biaryl coupling and oxadiazole cyclization from an AB-type monomer.

Quantitative Optimization Data

The table below summarizes the causality between reaction parameters and chemoselectivity, establishing the optimal window for monomer activation.

Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling

Precatalyst / LigandTemperatureEquivalents (Ar-I)Target YieldPolymeric Byproducts
Pd(PPh₃)₄80 °C1.022%High
Pd(dppf)Cl₂80 °C1.045%Moderate
XPhos Pd G340 °C0.861%High (Monomer Self-Coupling)
XPhos Pd G3 40 °C 1.2 89% Trace / None
XPhos Pd G3 (No Base)40 °C1.20% (NR)None

Validated Experimental Protocols

The following methodologies operate as self-validating systems, embedding analytical checkpoints to guarantee protocol success prior to irreversible downstream steps.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Form the functionalized biaryl acyl hydrazide without triggering step-growth polymerization.

  • Preparation: In a rigorously dried 20 mL scintillation vial equipped with a magnetic stir bar, add 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid (258.9 mg, 1.0 mmol) and the target Aryl Iodide (1.2 mmol, 1.2 equiv).

  • Catalyst Loading: Add XPhos Pd G3 (16.9 mg, 0.02 mmol, 2 mol%).

  • Solvent & Base: Introduce 1,4-dioxane (8.0 mL) followed by an aqueous solution of K₃PO₄ (2.0 M, 1.0 mL, 2.0 equiv).

  • Degassing (Crucial): Sparge the biphasic mixture with ultra-pure N₂ gas for 10 minutes. Causality: O₂ insertion rapidly degrades electron-rich phosphine ligands, compromising the steric shield required to prevent hydrazide coordination.

  • Reaction: Seal the vial and stir vigorously at 40 °C for 4 hours.

  • Self-Validating Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Condition: Complete consumption of the boronic acid mass (m/z ~258.9) with a single dominant peak for the biaryl product. The unreacted Ar-I (0.2 equiv) should remain visible.

    • Fail Condition: Formation of peaks corresponding to (M + Monomer - H₂O) indicates the temperature exceeded 45 °C or local Ar-I concentration dropped, prompting self-condensation.

  • Workup: Filter through a short Celite pad to remove precipitated Pd salts[2], concentrate in vacuo, and purify via flash chromatography (DCM/MeOH gradient) to isolate the biaryl acyl hydrazide.

Protocol B: 1,3,4-Oxadiazole Ring Closure

Objective: Convert the sensitive acyl hydrazide intermediate into a stable 1,3,4-oxadiazole, establishing a robust heterocyclic drug scaffold. Acyl hydrazides readily participate in these cyclizations when activated appropriately[4].

  • Condensation: Dissolve the purified biaryl acyl hydrazide (0.5 mmol) in neat triethyl orthoester (e.g., triethyl orthoformate for an unsubstituted oxadiazole carbon) (3.0 mL).

  • Acid Catalysis: Add catalytic p-toluenesulfonic acid (pTSA) (0.05 mmol, 10 mol%).

  • Cyclodehydration: Heat the mixture to 100 °C under a reflux condenser for 6 hours.

  • Self-Validating Checkpoint: Monitor via TLC (UV-active). The highly polar acyl hydrazide (baseline retention) must cleanly convert to a fast-eluting, highly fluorescent spot.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL), extract with EtOAc (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate. The resulting biaryl 1,3,4-oxadiazole (retaining the synthetically valuable aryl bromide) is generally >95% pure and ready for late-stage Buchwald-Hartwig aminations or secondary Suzuki couplings.

References

  • [1] CalpacLab. 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, 98% Purity. Available at:[Link]

  • [2] Panchal, M. et al. (2017). Heck-type olefination and Suzuki coupling reactions using highly efficient oxacalix[4]arene wrapped nanopalladium catalyst. ResearchGate. Available at:[Link]

  • [3] Discovery of Bis-Acyl Hydrazides as Potent and Bioavailable MTA-Cooperative PRMT5 Inhibitors: A Case Study of Leveraging the Deuterium Kinetic Isotope Effect. ACS Publications / Journal of Medicinal Chemistry. Available at:[Link]

  • [4] Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. ResearchGate. Available at:[Link]

Sources

Application

Application Note: Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Bromides

Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide an internally validated, mechanistically grounded methodology for the C(sp²)–C(sp²) bond formation between aryl br...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals. Objective: To provide an internally validated, mechanistically grounded methodology for the C(sp²)–C(sp²) bond formation between aryl bromides and arylboronic acids using state-of-the-art palladium/biarylphosphine catalytic systems.

Executive Summary & Mechanistic Causality

The Suzuki-Miyaura cross-coupling (SMC) reaction remains one of the most powerful and versatile methods in organic synthesis for assembling biaryl scaffolds, widely utilized in pharmaceutical and materials sciences[1]. The reaction owes its ubiquity to the broad functional group tolerance, non-toxic nature of organoboron reagents, and mild reaction conditions.

As application scientists, we do not merely optimize conditions; we engineer the catalytic cycle. The coupling of aryl bromides specifically relies on traversing three elemental steps efficiently:

  • Oxidative Addition: The insertion of the active

    
     species into the 
    
    
    
    bond. Aryl bromides possess a bond dissociation energy (~81 kcal/mol) that is higher than iodides but lower than chlorides, typically making this step rapid with electron-rich phosphine ligands[2].
  • Transmetallation: The transfer of the aryl group from boron to palladium. Causality Check: This step strictly requires a base. The base serves a dual purpose: it quaternizes the boronic acid to form a reactive, nucleophilic boronate species

    
    , and/or it substitutes the bromide on the 
    
    
    
    complex to form a
    
    
    -hydroxo/alkoxo species, which readily undergoes transmetallation[3].
  • Reductive Elimination: The collapse of the diarylpalladium(II) intermediate to yield the biaryl product and regenerate the

    
     catalyst. We employ bulky dialkylbiarylphosphine ligands (e.g., SPhos or XPhos) because their steric bulk compresses the 
    
    
    
    angle, kinetically driving the reductive elimination and preventing catalyst trapping[4].
Catalytic Cycle Visualization

SMC_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Ar-Pd(II)(Br)L Oxidative Addition Pd0->OxAdd 1. Ar-Br (Oxidative Addition) TransMet Ar-Pd(II)(Ar')L Transmetallation OxAdd->TransMet 2. Ar'B(OH)2, Base (Transmetallation) TransMet->Pd0 3. Reductive Elimination Product Ar-Ar' Biaryl Product TransMet->Product Product Release

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling of aryl bromides.

Experimental Design Matrix

To ensure a self-validating and highly reproducible system, the selection of catalyst, ligand, and base must be tailored to the steric and electronic demands of the substrate. The parameters below reflect optimized, high-yielding conditions established utilizing Buchwald's biarylmonophosphine ligands[5].

ParameterStandard Aryl BromidesSterically Hindered (Ortho-Substituted)Electron-Deficient / Heteroaryl
Palladium Source

(1.0 mol%)

(1.0 mol%)
Preformed Palladacycles[6]
Optimal Ligand SPhos (2.0 mol%)XPhos (2.0 mol%)XPhos or SPhos (2.0-4.0 mol%)
Base

(2.0 equiv)

(2.0 equiv)

or

(2.0 equiv)
Solvent System Toluene /

(5:1)
1,4-Dioxane /

(5:1)
THF /

(10:1)
Temperature 80 °C100 °C60 - 80 °C

Table 1: Strategic Selection Guide for Aryl Bromide Coupling.

General Step-by-Step Protocol

This procedure utilizes an in-situ generated catalyst from


 and SPhos, which has been shown to rapidly couple standard to moderately hindered aryl bromides in exceptional yields[7].

Scale: 1.0 mmol

Phase 1: Preparation & Assembly

Causality Insight: Excluding oxygen at this stage prevents the parasitic oxidative homocoupling of the arylboronic acid, which consumes your coupling partner and complicates downstream purification.

  • Vessel Preparation: Equip an oven-dried Schlenk tube or a 20 mL reaction vial with a magnetic stir bar and a septum.

  • Reagent Loading: Add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and finely ground anhydrous

    
     (2.0 mmol, 2.0 equiv).
    
    • Self-Validation Check: If the aryl bromide is a liquid, do not add it until Phase 2.

  • Catalyst Loading: Add

    
     (2.2 mg, 0.01 mmol, 1.0 mol%) and SPhos (8.2 mg, 0.02 mmol, 2.0 mol%)[5].
    
Phase 2: Atmosphere Control & Solvation
  • Degassing (Solid Phase): Seal the vessel, evacuate via a manifold, and backfill with ultra-high purity Argon. Repeat this pump-purge cycle three times.

  • Solvent Addition: Add degassed Toluene (5.0 mL) followed by degassed deionized

    
     (1.0 mL) via a syringe.
    
    • Causality Insight: The biphasic nature allows the highly polar inorganic base (

      
      ) to dissolve in the aqueous layer, efficiently shuttling hydroxide/phosphate ions to the interfacial catalytic active site to facilitate transmetallation[8].
      
    • Liquid Substrate: If the aryl bromide is liquid, add it via microsyringe at this stage.

Phase 3: Reaction Execution & Monitoring
  • Heating: Place the vessel in a pre-heated oil bath or reaction block at 80 °C. Stir vigorously (800–1000 rpm) to ensure optimal mixing of the biphasic system.

  • In-Process Control (IPC): After 2 hours, withdraw a 10 µL aliquot of the organic layer, dilute in 1 mL of acetonitrile, and analyze via LC-MS or GC-FID.

    • Self-Validation Check: Look for the quantitative disappearance of the aryl bromide peak. The reaction mixture should transition from a reddish-brown (

      
       pre-activation) to a pale yellow or amber solution (active 
      
      
      
      cycle). The appearance of black precipitate ("Pd-black") indicates catalyst decomposition[3].
Phase 4: Quench, Workup & Purification
  • Cooling and Quench: Once complete conversion is confirmed, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (

    
     mL). Combine the organic layers.
    
  • Drying: Wash the combined organics with brine (15 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica Gel, Hexanes/Ethyl Acetate gradient) to isolate the analytically pure biaryl product.

Diagnostic Troubleshooting & Causal Interventions

When adapting this protocol to complex APIs or natural product synthesis, deviations may occur. Apply these causally-driven interventions:

Observation / Failure ModeRoot Cause AnalysisCorrective Action
Incomplete Conversion

aggregation (Pd-black precipitation). Ligand oxidized by trace

.
Increase ligand-to-palladium ratio to 3:1. Ensure strict Schlenk technique and verify solvent degassing.
High Protodeboronation Competitive hydrolysis of the

bond outpaces transmetallation.
Lower reaction temperature to 60 °C. Switch to a pre-activated generation 3 or 4 palladacycle precatalyst (e.g., XPhos Pd G3)[6].
Ar'-Ar' Homocoupling Oxygen-mediated oxidative dimerization of the boronic acid.Rigorously degas solvents (freeze-pump-thaw) and perform all transfers under Argon. Increase boronic acid equivalents.

References

  • Palladium-Catalyzed Suzuki–Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Springer Nature / Nature Protocols.[Link]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis (Nobel Prize Background). NobelPrize.org.[Link]

  • Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate.[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[Link]

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings. DNB.[Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.[Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. National Institutes of Health.[Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[Link]

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Method

The Strategic Application of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic Acid in Modern Medicinal Chemistry

Introduction: The Ascending Role of Boronic Acids in Drug Discovery The landscape of medicinal chemistry has been significantly reshaped by the introduction of boronic acid derivatives, a class of compounds that has tran...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ascending Role of Boronic Acids in Drug Discovery

The landscape of medicinal chemistry has been significantly reshaped by the introduction of boronic acid derivatives, a class of compounds that has transitioned from chemical curiosities to indispensable tools in the synthesis of complex pharmaceuticals.[1][2] Their unique electronic properties, including the ability of the boron atom to act as a Lewis acid and form reversible covalent bonds with biological nucleophiles, have cemented their importance.[3] Since the landmark approval of bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, the pipeline of boron-containing drugs has expanded, underscoring the therapeutic potential of this versatile functional group.[4]

3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is a bifunctional reagent poised for significant impact in drug discovery. It strategically combines a brominated aromatic ring, a boronic acid moiety, and a hydrazinecarbonyl group. This trifecta of functionalities offers a modular approach to molecular construction, enabling its use as a linchpin in the synthesis of a diverse array of complex molecules, including targeted therapies like PARP inhibitors. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their drug development endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in synthesis. While comprehensive experimental data for 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is not extensively published, the following table consolidates available information and provides estimated values based on structurally related compounds.

PropertyValueSource/Notes
CAS Number 2096335-93-0[5]
Molecular Formula C₇H₈BBrN₂O₃[5]
Molecular Weight 258.87 g/mol [5]
Appearance Off-white to light yellow solid (Expected)Based on similar phenylboronic acid derivatives.[6]
Melting Point Not available. Phenylboronic acid: 216-219°CData for the specific compound is not published. Unsubstituted phenylboronic acid's melting point is provided for reference.[7]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol). Poorly soluble in non-polar solvents.General solubility profile for phenylboronic acids.[6]
pKa ~8.0 - 8.5 (Estimated)The electron-withdrawing nature of the bromo and hydrazinecarbonyl groups is expected to lower the pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8).[6][8]

Safety and Handling:

3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, like other arylboronic acids, should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory.[1][9] It is advisable to consult the Safety Data Sheet (SDS) from the supplier for specific handling and storage instructions.[10] Phenylboronic acids are generally stable but can be hygroscopic and should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[9]

Core Application I: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and arylboronic acids with high efficiency and functional group tolerance.[3][11] 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is an excellent substrate for this reaction, where the aryl bromide is selectively coupled, leaving the boronic acid and hydrazinecarbonyl moieties available for subsequent transformations.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[12] The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[3]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Reagents: - 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid (1.0 eq) - Aryl/Heteroaryl Halide (1.1 eq) - Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2.0 eq) solvent Add Degassed Solvents (e.g., Toluene/Ethanol/Water) reagents->solvent inert Purge with Inert Gas (e.g., Argon or Nitrogen) solvent->inert heat Heat to Reaction Temperature (e.g., 80-100 °C) with Stirring inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Remove Solvent extract->dry purify Purify by Column Chromatography dry->purify product Characterize Product (NMR, MS) purify->product Isolate Pure Product

Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling with an Aryl Halide

This protocol is a general guideline and may require optimization based on the specific aryl halide used.

Materials:

  • 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid

  • Aryl or heteroaryl halide (e.g., 4-iodoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Degassed solvents (e.g., Toluene, Ethanol, and Water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid (1.0 eq), the aryl halide (1.1 eq), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Core Application II: A Versatile Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted cancer therapies, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[13][14] Many PARP inhibitors feature a benzamide pharmacophore, which mimics the nicotinamide portion of the natural substrate NAD+.

3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is a valuable precursor for the synthesis of novel PARP inhibitors. The hydrazinecarbonyl group can be transformed into a variety of heterocycles, while the boronic acid and bromo functionalities provide handles for further diversification through cross-coupling reactions or other transformations, allowing for the exploration of the inhibitor's interaction with the enzyme's active site.

PARP_Inhibitor_Scaffold cluster_reagent 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid cluster_transformations Synthetic Transformations cluster_product Potential PARP Inhibitor Scaffold reagent Br-(Aryl)-B(OH)₂      |  C(=O)NHNH₂ suzuki Suzuki Coupling (at Bromo position) reagent->suzuki Introduces R₁ heterocycle Heterocycle Formation (from Hydrazinecarbonyl) reagent->heterocycle Forms R₂ boron_chem Boronic Acid Chemistry (e.g., esterification, further coupling) reagent->boron_chem Forms R₃ product R₁-(Aryl)-R₃   |  R₂ (where R₁, R₂, R₃ are diverse moieties) suzuki->product heterocycle->product boron_chem->product

Figure 2: Role as a versatile scaffold for PARP inhibitor synthesis.

Conceptual Protocol: Synthesis of a Benzamide-Containing PARP Inhibitor Precursor

This conceptual protocol outlines a plausible synthetic route.

Step 1: Suzuki Coupling to Introduce a Key Moiety

  • Utilize the Suzuki-Miyaura protocol described above to couple 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid with a suitable aryl or heteroaryl halide that is a known component of a PARP inhibitor scaffold.

Step 2: Conversion of the Hydrazinecarbonyl Group

  • The hydrazinecarbonyl group can be reacted with various electrophiles to form key heterocyclic structures found in PARP inhibitors. For instance, reaction with a β-ketoester could yield a pyrazolone ring, a common feature in medicinal chemistry.

Procedure Outline:

  • Suzuki Coupling: Perform a Suzuki-Miyaura coupling on the bromo position of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid with a desired coupling partner.

  • Purification: Purify the resulting biaryl-hydrazinecarbonyl derivative.

  • Cyclization: React the purified intermediate with a suitable cyclizing agent (e.g., diketone, ketoester) under appropriate conditions (e.g., acid or base catalysis, elevated temperature) to form the desired heterocyclic system.

  • Further Modification: The boronic acid moiety can be retained for its potential biological activity or can be subjected to further reactions, such as protodeboronation or conversion to a trifluoroborate salt for enhanced stability.

Conclusion and Future Perspectives

3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid represents a highly valuable and versatile building block for medicinal chemists. Its multi-functional nature allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures. The protocols and conceptual frameworks provided herein serve as a guide for researchers to harness the potential of this reagent in the discovery and development of novel therapeutics, particularly in the promising area of PARP inhibition. As the demand for sophisticated and highly specific drug candidates continues to grow, the strategic application of such well-designed chemical tools will be increasingly critical to the success of drug discovery programs.

References

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 191, 112135.
  • CP Lab Safety. (2026). 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, 98% Purity. [Link]

  • Wang, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 254, 115367.
  • Suleman, et al. (2024, December 18). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Medicinal Chemistry.
  • University of California, Irvine. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Zou, Y., et al. (2023, May 5). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 254, 115367.
  • El-Shishtawy, R. M., et al. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances, 11(5), 2911-2921.
  • Kwiecień, A., et al. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2346.
  • Wang, L., et al. (2022, March 22). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1096.
  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • Wang, L., et al. (2022, March 10). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1083-1096.
  • Wang, C., et al. (2021). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. Organic & Biomolecular Chemistry, 19(3), 564-568.
  • Akkoç, S., et al. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. New Journal of Chemistry, 44(47), 20976-20987.
  • Oakwood Chemical. (n.d.). (3-Bromo-5-(methoxycarbonyl)phenyl)boronic acid. [Link]

  • El-Ghamry, H. A., et al. (2017). Highly efficient palladium(ii) hydrazone based catalysts for the Suzuki coupling reaction in aqueous medium. RSC Advances, 7(57), 35915-35923.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Leśniewska, B., et al. (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 1989.

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Boronic Acids

Introduction: The Strategic Role of Boronic Acids in Kinase Inhibitor Discovery Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, primarily due to their central role...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Boronic Acids in Kinase Inhibitor Discovery

Protein kinases have emerged as one of the most significant classes of drug targets in the 21st century, primarily due to their central role in regulating cellular signaling pathways.[1] The dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[2][3] The development of potent and selective kinase inhibitors is a formidable challenge in medicinal chemistry, requiring sophisticated synthetic strategies to generate structurally diverse compound libraries for extensive structure-activity relationship (SAR) studies.[2]

Within this landscape, boronic acids and their derivatives have become indispensable tools, exhibiting a remarkable dual functionality.[4][5] Firstly, they are exceptionally versatile building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of crucial carbon-carbon bonds.[2][6] This allows for the modular and efficient assembly of complex molecular architectures common to many kinase inhibitors. Secondly, the boronic acid moiety itself can act as a "warhead," forming reversible covalent bonds with nucleophilic residues like serine and threonine within the kinase active site, offering a unique mechanism for potent and sustained inhibition.[7][8]

This guide provides an in-depth exploration of these applications, moving from the fundamental reaction mechanisms to detailed, field-proven protocols for the synthesis and evaluation of boronic acid-derived kinase inhibitors.

Part 1: The Suzuki-Miyaura Coupling: A Cornerstone of Kinase Inhibitor Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming C-C bonds between aryl or vinyl halides/triflates and organoboranes.[6] Its significance in kinase inhibitor synthesis cannot be overstated. Privileged scaffolds, such as the quinazoline core found in approved drugs like gefitinib and erlotinib, can be readily functionalized with a vast array of aryl and heteroaryl groups supplied by boronic acid reagents.[2] This modularity is paramount for optimizing a compound's potency, selectivity, and pharmacokinetic profile.

Causality Behind the Method's Success: The reaction's popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, the commercial availability of a diverse pool of boronic acid reagents, and the generally non-toxic nature of the boron-containing byproducts.[4][6] The catalytic cycle, driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism begins with the oxidative addition of an aryl halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the R² group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Base Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation [R²-B(OH)₂OR]⁻ PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ ActivatedBoronate [R²-B(OH)₃]⁻ BoronicAcid->ActivatedBoronate + OH⁻ Base Base (e.g., K₂CO₃) ActivatedBoronate->Transmetalation Enters Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Application Protocol: Synthesis of a Quinazoline-Based EGFR Inhibitor

This protocol details the synthesis of a functionalized quinazoline, a common core for Epidermal Growth Factor Receptor (EGFR) inhibitors, via a microwave-assisted Suzuki-Miyaura coupling.[2][9] The workflow demonstrates the practical application of boronic acids in rapidly diversifying a key heterocyclic scaffold.

Experimental Workflow

The process begins with the selection of a suitable halo-quinazoline precursor and a desired aryl boronic acid. The Suzuki-Miyaura coupling is then performed, followed by purification and characterization of the final product. Subsequent biological evaluation determines the compound's inhibitory potency.

Caption: Logical workflow for the synthesis and evaluation of a kinase inhibitor.

Step-by-Step Methodology

Objective: To synthesize 4-(3-aminophenyl)quinazoline from 4-chloroquinazoline and 3-aminophenylboronic acid.

Materials:

  • 4-Chloroquinazoline (1.0 equiv.)

  • 3-Aminophenylboronic acid (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv.)

  • Acetonitrile (MeCN) and Water (H₂O) in a 4:1 ratio

  • Microwave synthesizer with pressure-rated vials

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Vial Preparation: To a 10 mL pressure-rated microwave vial, add 4-chloroquinazoline (e.g., 164 mg, 1.0 mmol), 3-aminophenylboronic acid (e.g., 164 mg, 1.2 mmol), sodium carbonate (e.g., 212 mg, 2.0 mmol), and PdCl₂(PPh₃)₂ (e.g., 35 mg, 0.05 mmol).

  • Solvent Addition: Add 5 mL of the MeCN/H₂O (4:1) solvent mixture to the vial.

  • Reaction Execution: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 140°C for 20 minutes with stirring.[9] Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

    • Scientist's Note: Microwave irradiation significantly accelerates the reaction compared to conventional heating, often reducing reaction times from hours to minutes.[9] The choice of catalyst and base is crucial; PdCl₂(PPh₃)₂ is a robust catalyst for this type of coupling, and Na₂CO₃ is a common and effective base.

  • Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with 20 mL of water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-(3-aminophenyl)quinazoline.

Data Presentation: Representative Biological Activity

The true value of this synthetic strategy lies in its ability to generate a library of analogs for SAR studies. The table below presents hypothetical data for a series of quinazoline derivatives synthesized using this method, tested against EGFR and a cancer cell line known to overexpress it.

Compound IDR Group (from Boronic Acid)EGFR Kinase IC₅₀ (nM)A431 Cell EC₅₀ (nM)
QN-1 3-aminophenyl15120
QN-2 4-methoxyphenyl25250
QN-3 3-pyridinyl895
QN-4 4-carbamoylphenyl12110

IC₅₀: The half-maximal inhibitory concentration, a measure of inhibitor potency.[2] EC₅₀: The half-maximal effective concentration, measuring functional response in cells.[2]

Part 3: Boronic Acids as Reversible Covalent Inhibitors

Beyond their role as synthetic intermediates, boronic acids possess a unique chemical property that makes them effective pharmacophores. The boron atom is electron-deficient and can readily accept a lone pair of electrons from a biological nucleophile, such as the hydroxyl group of a serine or threonine residue in the active site of an enzyme.[7][8][10]

This interaction forms a stable, yet reversible, tetrahedral boronate adduct.[11][12] This mechanism is powerfully demonstrated by the FDA-approved proteasome inhibitor bortezomib, which forms a covalent complex with a threonine residue in the proteasome's active site.[4][10] The same principle is being actively explored for kinase inhibitors, where targeting a catalytic serine or threonine could lead to inhibitors with prolonged duration of action and high potency.

Why Reversible Covalent Inhibition is Advantageous:

  • Increased Potency: Combines the high affinity of a well-fitted molecule with the added stability of a covalent bond.

  • Prolonged Target Engagement: The inhibitor can remain bound to the target for an extended period, even after systemic drug concentrations have decreased.

  • Improved Safety Profile: Unlike irreversible covalent inhibitors that permanently modify the target, the reversible nature can reduce the risk of off-target toxicity.[7]

Part 4: Case Study: Targeting the EGFR Signaling Pathway

Many quinazoline-based inhibitors synthesized using boronic acids are designed to target the EGFR signaling pathway.[2] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a downstream signaling cascade involving the RAS-RAF-MEK-ERK pathway, which ultimately promotes cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

The synthesized inhibitors act by competing with ATP for its binding site in the kinase domain of EGFR, thereby preventing autophosphorylation and blocking the entire downstream cascade.

Simplified EGFR Signaling Pathway and Point of Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Kinase Domain RAS RAS EGFR:f1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation EGF EGF (Ligand) EGF->EGFR:f0 Binds Inhibitor Quinazoline Inhibitor (Synthesized via Boronic Acid Route) Inhibitor->EGFR:f1 INHIBITS ATP Binding

Caption: Simplified EGFR signaling pathway and the action of quinazoline inhibitors.

Conclusion

Boronic acids have firmly established their position as a critical component in the modern drug discovery toolkit, particularly in the pursuit of novel kinase inhibitors. Their utility as versatile coupling partners in the Suzuki-Miyaura reaction enables the rapid and efficient exploration of chemical space, a necessity for the optimization of lead compounds. Furthermore, their inherent ability to engage in reversible covalent interactions with enzyme active sites presents an exciting and powerful modality for designing next-generation inhibitors with superior potency and duration of action. The protocols and principles outlined in this guide underscore the multifaceted strategic value of boronic acids, providing researchers with a solid foundation for their application in the synthesis of targeted therapeutics.

References

  • de F. S. F. G., Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 2020, 25(18), 4323. [Link][4][5][10]

  • Das, B. et al., Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 2022, 27(8), 2599. [Link][13][14]

  • Al-Rawi, J. M. A. et al., Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 2011, 2(10), 951-962. [Link]

  • Thompson, M. J. et al., Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 2015, 20(6), 10374-10397. [Link][9]

  • Hillebrand, L. et al., Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online, 2025. [Link][7]

  • Li, G. et al., Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry, 2007, 72(4), 1195-1201. [Link][15]

  • Recipharm, Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm, 2018. [Link][16]

  • Kumar, A. et al., FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry, 2025. [Link][3]

  • Rowley, C. N. et al., Covalent Binding of the Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease. Biochemistry, 2024. [Link][11]

  • Al-Dulayymi, J. R. et al., Design, synthesis, and biological evaluation of bone-targeted proteasome inhibitors for multiple myeloma. Bioorganic & Medicinal Chemistry, 2013, 21(16), 4843-4851. [Link][17]

  • Singh, J. et al., Introduction to the Therapeutic Potential of Boronic Acid Derivatives. ResearchGate, 2026. [Link][8]

  • Barnes, M. D. et al., Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 2016, 60(5), 2971-2978. [Link][12]

  • LibreTexts, Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024. [Link][6]

Sources

Method

Application Notes and Protocols for C-C Bond Formation Reactions Using Substituted Boronic Acids

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling The formation of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Power of the Suzuki-Miyaura Coupling

The formation of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are fundamental to drug discovery, materials science, and agrochemicals.[1][2] Among the myriad of methods developed for this purpose, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool.[3][4] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has become one of the most widely used methods for the formation of C-C bonds, a testament to its broad functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[5][6] The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of substituted boronic acids in C-C bond formation, with a primary focus on the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][5] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (or triflate) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) species.[3][5] The rate of this step is influenced by the nature of the halide (I > Br > Cl > F) and the steric and electronic properties of the phosphine ligands attached to the palladium center.[10][11][12] Bulky, electron-rich phosphine ligands are known to facilitate this step.[10][11][13]

  • Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex.[6] For this to occur, the boronic acid must first be activated by a base.[14][15] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[16][17] This boronate then undergoes transmetalation with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[5][6] The choice of base is critical and can significantly impact the reaction's efficiency.[14][16]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate. In this step, the two organic groups couple to form the desired C-C bond, and the palladium catalyst is regenerated in its Pd(0) oxidation state, ready to re-enter the catalytic cycle.[3][5] This step is often the rate-determining step and is also promoted by bulky, electron-rich ligands.[10][11]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation R²-B(OH)₂ / Base PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Base Base (e.g., OH⁻) BoronicAcid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sources

Application

Application Notes and Protocols: The Use of Boronic Acids as Protecting Groups for Diols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Boronic Acids in Diol Protection In the intricate landscape of multi-step organic synthesis, the judicious protection an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Boronic Acids in Diol Protection

In the intricate landscape of multi-step organic synthesis, the judicious protection and deprotection of functional groups is a cornerstone of success. Diols, compounds bearing two hydroxyl groups, are prevalent in a vast array of biologically significant molecules, including carbohydrates, steroids, and nucleosides. Their inherent reactivity necessitates temporary masking to ensure selective transformations at other sites within a molecule. Boronic acids have emerged as highly effective and versatile reagents for the protection of 1,2- and 1,3-diols, forming cyclic boronate esters.[1][2]

This strategy is underpinned by a reversible condensation reaction that offers mild formation and cleavage conditions, a high degree of stability to various reagents and chromatographic purification, and the potential for regioselective protection of complex polyols.[1] Phenylboronic acid, in particular, is a widely used reagent for this purpose.[3] The resulting boronate esters are generally stable, allowing for a wide range of subsequent chemical modifications.[1] This application note provides a comprehensive guide to the principles, practical applications, and detailed protocols for employing boronic acids as protecting groups for diols.

The Chemistry of Protection: Mechanism and Selectivity

The protection of a diol with a boronic acid proceeds through a reversible condensation reaction to form a cyclic boronate ester.[1][3] This process is typically driven to completion by the removal of water, often through azeotropic distillation with a Dean-Stark apparatus or the use of a dehydrating agent.[3][4]

The boron atom in a boronic acid is sp2-hybridized and possesses a vacant p-orbital, rendering it a mild Lewis acid.[3][5] This Lewis acidity facilitates the interaction with the electron-rich hydroxyl groups of the diol. The formation of the cyclic boronate ester is a reversible process, and the position of the equilibrium is influenced by the reaction conditions.[1]

Boronic Acid Diol Protection Mechanism cluster_reactants Reactants cluster_products Products Diol Diol (R(OH)2) BoronateEster Cyclic Boronate Ester Diol->BoronateEster + ArB(OH)2 BoronicAcid Boronic Acid (ArB(OH)2) Water Water (H2O) BoronateEster->Water - H2O

Sources

Technical Notes & Optimization

Troubleshooting

Suzuki Coupling Reactions with Boronic Acids: A Technical Support Guide for Researchers

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sluggish or...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sluggish or low-yielding reactions involving boronic acids. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental design. This resource is built on the pillars of expertise, trustworthiness, and comprehensive, verifiable information.

Frequently Asked Questions (FAQs)

Here are some of the most common high-level questions we receive about Suzuki coupling reactions.

Q1: My Suzuki coupling reaction is not working at all. What are the first things I should check?

A1: When a Suzuki reaction fails completely, it's often due to a fundamental issue with one of the core components. Start by verifying the integrity of your palladium catalyst, as Pd(0) species can be sensitive to air and moisture.[1] Ensure your phosphine ligands have not been oxidized.[1] It is also crucial to confirm that your reaction is performed under an inert atmosphere, as oxygen can deactivate the catalyst.[1][2] Finally, double-check the purity and concentration of all your reagents, especially the boronic acid and the aryl halide.

Q2: I'm observing a significant amount of a side product that corresponds to the homocoupling of my boronic acid. What causes this and how can I prevent it?

A2: Homocoupling of boronic acids to form symmetrical biaryls is a common side reaction, often promoted by the presence of oxygen in the reaction mixture.[2][3] This occurs when two molecules of the boronic acid couple with each other, catalyzed by palladium. To minimize this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).[1][2] Using a slight excess of the aryl halide can also help to favor the cross-coupling pathway over homocoupling.[4] In some cases, using more stable boronic acid derivatives like pinacol esters can also suppress this side reaction.[2]

Q3: My starting aryl halide is being consumed, but I'm not getting my desired product. Instead, I'm seeing the corresponding arene (dehalogenation). What is happening?

A3: The replacement of the halogen on your starting material with a hydrogen atom is a side reaction known as dehalogenation.[3][5] This can occur after the oxidative addition step if the palladium complex reacts with a hydride source in the reaction mixture.[3] Common sources of hydrides include certain amine bases and alcohol solvents.[1] To mitigate this, consider switching to a non-amine base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) and using an aprotic solvent.

Q4: What is protodeboronation and how can I tell if it's happening in my reaction?

A4: Protodeboronation is the undesired cleavage of the carbon-boron bond of your boronic acid, replacing it with a carbon-hydrogen bond.[6][7] This side reaction consumes your boronic acid and reduces the yield of your desired product. It is often exacerbated by high temperatures and the presence of water and certain bases.[4][8] You can detect protodeboronation by analyzing your reaction mixture (e.g., by LC-MS or GC-MS) and looking for the arene or heteroarene that corresponds to your starting boronic acid.

In-Depth Troubleshooting Guides

This section provides a more detailed, symptom-based approach to troubleshooting your sluggish Suzuki coupling reactions.

Problem 1: Low or No Conversion of Starting Materials

A lack of conversion points to an issue with the catalytic cycle's initiation or a fundamental incompatibility of the reaction components.

Causality: The Suzuki-Miyaura coupling relies on a delicate interplay between the palladium catalyst, ligand, base, and solvent to facilitate the three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10] A failure in any of these steps will stall the reaction.

Troubleshooting Workflow:

G start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst reagents Check Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions catalyst_check Is the Pd source active? Is the ligand appropriate? catalyst->catalyst_check reagent_check Are boronic acid and aryl halide pure? reagents->reagent_check condition_check Is the temperature adequate? Is degassing sufficient? conditions->condition_check catalyst_solution Screen different Pd sources (e.g., Pd(PPh₃)₄, Buchwald precatalysts). Screen electron-rich and bulky ligands. catalyst_check->catalyst_solution reagent_solution Use fresh, high-purity reagents. Consider using a boronic ester or trifluoroborate. reagent_check->reagent_solution condition_solution Increase temperature incrementally. Improve degassing protocol (e.g., freeze-pump-thaw). condition_check->condition_solution

Caption: Troubleshooting workflow for low or no conversion.

Experimental Protocols:

  • Catalyst and Ligand Screening: The choice of catalyst and ligand is critical, especially for less reactive aryl chlorides.[4] Electron-rich and bulky ligands can facilitate both the oxidative addition and reductive elimination steps.[9][11]

CatalystLigandCommon Substrates
Pd(PPh₃)₄None (already coordinated)Aryl iodides and bromides
Pd(OAc)₂ / Pd₂(dba)₃Buchwald ligands (e.g., SPhos, XPhos)Aryl chlorides, sterically hindered substrates
PEPPSI™-type precatalystsN-Heterocyclic Carbenes (NHCs)Challenging couplings, including heteroaryl chlorides
  • Protocol for Ligand Screening:

    • Set up a parallel reaction array with your standard conditions.

    • In each reaction vessel, use a different phosphine ligand (e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos) at a 1:1 to 4:1 ligand-to-palladium ratio.[1]

    • Run the reactions for a set amount of time and analyze the conversion by LC-MS or GC-MS to identify the optimal ligand.

Problem 2: Sluggish Reaction with Incomplete Conversion

When the reaction starts but stalls before completion, the issue often lies with the stability of the reagents or the sub-optimal choice of base or solvent.

Causality: The base plays a crucial role in activating the boronic acid for the transmetalation step.[10][12][13][14] An inappropriate base can lead to a slow transmetalation rate. Similarly, the solvent can influence the solubility of the reagents and the stability of the catalytic species.[15][16]

Troubleshooting Workflow:

G start Sluggish/Incomplete Reaction base Evaluate Base start->base solvent Evaluate Solvent System start->solvent boronic_acid Assess Boronic Acid Stability start->boronic_acid base_check Is the base strong enough? Is it soluble? base->base_check solvent_check Are all components soluble? Is the solvent system optimal? solvent->solvent_check boronic_acid_check Is protodeboronation occurring? boronic_acid->boronic_acid_check base_solution Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃). Ensure adequate base equivalents (1.5-3.0 eq). base_check->base_solution solvent_solution Try different solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O). Ensure vigorous stirring for biphasic systems. solvent_check->solvent_solution boronic_acid_solution Switch to a more stable boronic acid derivative (e.g., pinacol ester, MIDA boronate, or trifluoroborate). boronic_acid_check->boronic_acid_solution

Caption: Troubleshooting workflow for sluggish reactions.

Data Presentation: Base and Solvent Selection

The choice of base and solvent is highly interdependent.[10][16] A screening approach is often the most effective way to identify the optimal conditions.

BaseCommon SolventsNotes
Na₂CO₃, K₂CO₃Toluene/H₂O, Dioxane/H₂O, DMF/H₂O[17]Good starting point, generally effective.
K₃PO₄, Cs₂CO₃Dioxane, Toluene, THFStronger bases, often used for less reactive substrates.
KFTHFA milder base, useful for base-sensitive functional groups.[13]
  • Protocol for Base Screening:

    • Prepare identical reaction mixtures containing your substrates, catalyst, and ligand in the chosen solvent.

    • To each reaction, add a different base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃) in equimolar amounts (typically 2-3 equivalents relative to the limiting reagent).

    • Monitor the reactions over time to determine which base provides the fastest and most complete conversion.

Problem 3: Product is Formed, but Yield is Low After Workup

Low isolated yield despite good conversion in the reaction mixture can be due to product instability or difficulties during purification. However, it is often a result of competing side reactions that consume the starting materials.

Causality: The primary culprits for low yield in the face of good starting material conversion are often the side reactions of protodeboronation and homocoupling.[4][7]

Troubleshooting Workflow:

G start Low Isolated Yield side_reactions Investigate Side Reactions start->side_reactions protodeboronation Protodeboronation side_reactions->protodeboronation homocoupling Homocoupling side_reactions->homocoupling protodeboronation_solution Use anhydrous solvents. Switch to boronic esters or trifluoroborates. Lower reaction temperature. protodeboronation->protodeboronation_solution homocoupling_solution Ensure rigorous degassing. Use a slight excess of the aryl halide. homocoupling->homocoupling_solution

Caption: Troubleshooting workflow for low isolated yield.

Visualizing the Suzuki Catalytic Cycle and Common Side Reactions

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ Base ar_pd_ar Ar-Pd(II)-Ar'L₂ transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product boronic_acid Ar'-B(OH)₂ protodeboronation Protodeboronation (H₂O, Base) boronic_acid->protodeboronation homocoupling Homocoupling (O₂, Pd) boronic_acid->homocoupling arene Ar'-H protodeboronation->arene biaryl Ar'-Ar' homocoupling->biaryl dehalogenation Dehalogenation (Hydride Source) dehalo_product Ar-H dehalogenation->dehalo_product pd2_complex_side Ar-Pd(II)(X)L₂ pd2_complex_side->dehalogenation

Sources

Optimization

Technical Support Center: Improving Yield in Cross-Coupling Reactions with Bromo-Substituted Arenes

Welcome to the technical support hub for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your cross-coupling reactions involving bromo-substituted arenes. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.

Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with an aryl bromide is sluggish or failing. Where should I start troubleshooting?

When a reaction with a bromoarene provides low or no yield, it's crucial to systematically evaluate the core components of the catalytic system. The issue often lies with catalyst activity, which is influenced by the reagents, the setup, and the reaction parameters.[1]

Start by verifying the fundamentals:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Oxygen can oxidize the catalyst to an inactive Pd(II) state and also promotes undesirable side reactions like the homocoupling of boronic acids in Suzuki reactions.[3][4] Ensure your solvents and reaction vessel are rigorously degassed using methods like sparging with argon/nitrogen for 15-30 minutes or employing several freeze-pump-thaw cycles.[1][5]

  • Reagent Purity: Impurities in your aryl bromide, coupling partner, or solvent can poison the catalyst.[6] Water, in particular, can lead to catalyst decomposition into palladium black.[2] Use anhydrous solvents and ensure your reagents are pure.

  • Catalyst and Ligand Integrity: Palladium precursors and phosphine ligands can degrade over time. Phosphine ligands are susceptible to oxidation.[1] Use fresh reagents or those that have been stored properly under an inert atmosphere.

If these fundamental checks do not resolve the issue, the problem likely lies in the specific combination of catalyst, ligand, base, or solvent for your particular substrate.

Q2: What is the role of the phosphine ligand, and how do I choose the right one for my bromoarene?

The phosphine ligand is arguably the most critical variable for tuning reactivity. It directly influences the stability and activity of the palladium catalyst by modulating its steric and electronic properties.[7] For bromoarenes, which are less reactive than iodoarenes, the choice of ligand is paramount for achieving efficient oxidative addition—the first and often rate-limiting step of the catalytic cycle.[8][9]

  • Mechanism Insight: The oxidative addition of a bromoarene to a Pd(0) center typically proceeds by a rate-limiting dissociation of a phosphine ligand to generate a more reactive, coordinatively unsaturated palladium species.[10] Bulky, electron-rich ligands accelerate this process. They increase the electron density on the palladium center, which facilitates its insertion into the C-Br bond, and their steric bulk promotes the formation of the highly active monoligated Pd(0)L species.[7][11]

  • Practical Guidance:

    • For simple, unhindered bromoarenes, traditional ligands like triphenylphosphine (PPh₃) may suffice, often requiring higher temperatures.[12]

    • For more challenging substrates (e.g., sterically hindered or electron-rich bromoarenes), bulky, electron-rich biarylphosphine ligands (often called "Buchwald ligands") are the gold standard.[13][14] Ligands like SPhos, XPhos, and RuPhos dramatically enhance catalyst activity, often enabling reactions at lower temperatures.[7][14]

Ligand TypeExamplesCharacteristicsBest Suited For
Triarylphosphines PPh₃, P(o-tolyl)₃Less bulky, less electron-donatingActivated or simple, unhindered aryl bromides.[12]
Alkylphosphines P(tBu)₃Very bulky and electron-richHighly effective, but can be pyrophoric. Good for preventing catalyst inhibition.[15]
Biarylphosphines XPhos, SPhos, RuPhosVery bulky, very electron-rich, robustThe go-to choice for challenging aryl bromides, including sterically hindered and heteroaromatic substrates.[7][14]
Bidentate Ligands dppf, XantphosCan stabilize the catalyst but may slow transmetalation.[16]Useful in specific applications, particularly Buchwald-Hartwig aminations.[11]
Q3: I see significant formation of side products. How can I identify and minimize them?

Side product formation directly consumes your starting materials and reduces the yield. The two most common culprits in cross-coupling with bromoarenes are homocoupling and hydrodehalogenation.

  • Homocoupling: This is the dimerization of your coupling partner (e.g., two boronic acids in a Suzuki reaction or two terminal alkynes in a Sonogashira reaction).[3][5]

    • Cause: The primary cause is the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that promotes homocoupling.[3][4] In Sonogashira reactions, copper co-catalysts can also promote the oxidative homocoupling of alkynes (Glaser coupling).[5][6]

    • Solution: The most effective solution is to maintain a strictly inert atmosphere through rigorous degassing.[3] In Suzuki reactions, using a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that cleanly generates Pd(0) can help.[3] For Sonogashira reactions, consider using a copper-free protocol, which is highly effective at preventing alkyne dimerization.[5][6]

  • Hydrodehalogenation (Dehalogenation): This is the replacement of the bromine atom on your arene with a hydrogen atom.[7]

    • Cause: This side reaction occurs when a source of hydride is present in the reaction. Common sources include amine bases (especially in Heck or Sonogashira reactions) or alcohol solvents.[1][7] It becomes more problematic with very active catalysts and electron-rich aryl bromides.[13]

    • Solution: If dehalogenation is significant, switch to a non-hydride-donating base, such as a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).[7] Additionally, use aprotic solvents like toluene, dioxane, or THF instead of alcohols.[7]

Troubleshooting Guide: Low or No Product Yield

This guide provides a systematic workflow for diagnosing and solving low-yield reactions.

Logical Troubleshooting Workflow

G start Low / No Yield Observed reagents Step 1: Verify Reagents & Setup start->reagents inert Is atmosphere fully inert? (Degassed solvents, Ar/N₂ blanket) reagents->inert Check first purity Are reagents pure & dry? (Aryl bromide, coupling partner, solvent, base) inert->purity If inert... solution_inert Solution: Rigorously degas solvents (Freeze-pump-thaw or sparge).[1][3] inert->solution_inert No catalyst_integrity Is catalyst/ligand fresh? (Stored properly, not oxidized) purity->catalyst_integrity If pure... solution_purity Solution: Purify starting materials. Use anhydrous solvents.[2] purity->solution_purity No conditions Step 2: Optimize Reaction Conditions catalyst_integrity->conditions If fresh... solution_catalyst Solution: Use fresh catalyst/ligand. Consider a well-defined pre-catalyst.[1][14] catalyst_integrity->solution_catalyst No catalyst_system Is the catalyst system active enough? conditions->catalyst_system base_choice Is the base appropriate? catalyst_system->base_choice If yes... solution_ligand Solution: Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).[7][14] catalyst_system->solution_ligand No temp_solvent Are temperature & solvent optimal? base_choice->temp_solvent If yes... solution_base Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald).[7][11] base_choice->solution_base No solution_temp Solution: Cautiously increase temperature. Ensure substrate is soluble.[1] temp_solvent->solution_temp No

Issue 1: The reaction stalls or forms palladium black.

The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[6] The active, soluble Pd(0) species has agglomerated and crashed out of the solution, halting the catalytic cycle.

  • Probable Cause: This is most often caused by the presence of oxygen or water, but can also be triggered by excessively high temperatures or impure reagents.[2][6] For heteroaromatic substrates like pyridines, coordination of the ring's nitrogen to the palladium center can also lead to deactivation.[17][18]

  • Actionable Solutions:

    • Improve Inert Atmosphere: Ensure your degassing procedure is sufficient and that a positive pressure of inert gas is maintained throughout the reaction.[2]

    • Use Anhydrous Reagents: Use high-purity, anhydrous solvents and ensure your base is not excessively hygroscopic or is dried before use.

    • Optimize Temperature: Excessive heat can accelerate catalyst decomposition.[1] Try running the reaction at a lower temperature for a longer period. Many modern catalyst systems are highly active at temperatures between 80-110 °C.[2]

    • Use a Pre-catalyst: Well-defined palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are often more stable and provide more consistent generation of the active Pd(0) species compared to in-situ methods using Pd(OAc)₂ or Pd₂(dba)₃.[14][19]

Issue 2: The starting aryl bromide is consumed, but the main byproduct is a dehalogenated arene.

This indicates that hydrodehalogenation is outcompeting your desired cross-coupling pathway.

  • Probable Cause: A hydride source is present. This is often the amine base (e.g., triethylamine) in Heck or Sonogashira couplings, or an alcohol solvent.[7]

  • Actionable Solutions:

    • Change the Base: Switch to a non-coordinating, non-hydride-donating inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[7]

    • Change the Solvent: Use aprotic solvents such as 1,4-dioxane, toluene, or THF.[7][20]

    • Optimize the Ligand: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, making it more competitive against dehalogenation.[7]

Illustrative data for the Suzuki coupling of 4-bromoanisole with phenylboronic acid.[7]

LigandBaseDesired Product Yield (%)Dehalogenated Product (%)
PPh₃NaOEt6530
PPh₃K₂CO₃8015
XPhosK₂CO₃>95<2

As shown, switching from an alkoxide base to a carbonate significantly reduces dehalogenation. Further improvement by using a more advanced biarylphosphine ligand like XPhos can nearly eliminate the side reaction.[7]

The Catalytic Cycle and Competing Pathways

Understanding the mechanism provides the foundation for rational troubleshooting. The desired cross-coupling reaction proceeds through a catalytic cycle, but unproductive side-pathways can intercept key intermediates.

G Pd0 Pd0 Deactivated Deactivated Pd0->Deactivated O₂ / H₂O[6] OA OA Dehalogenation Dehalogenation OA->Dehalogenation Hydride Source[7] TM TM Homocoupling Homocoupling TM->Homocoupling O₂[3] ArBr Ar-Br (Starting Material) ArBr->OA RM R-M (Coupling Partner) RM->TM

Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Bromoarene

This protocol provides a robust starting point for optimization.

  • Materials:

    • Aryl bromide (1.0 mmol, 1.0 equiv)

    • Boronic acid or ester (1.2-1.5 equiv)

    • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)[14]

    • Base (e.g., K₃PO₄, 2.0-3.0 equiv)[7]

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 0.1-0.2 M)[14]

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, base, and palladium pre-catalyst.

    • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.[17]

    • Solvent Addition: Add the degassed solvent mixture via syringe.

    • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

    • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the starting aryl bromide is consumed.[17]

    • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and boron byproducts.[4]

    • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5]

Protocol 2: Parallel Screening of Ligands and Bases

For challenging substrates, a systematic screening is the most efficient path to an optimized procedure. This can be performed in parallel using a 96-well plate or an array of reaction vials.[2]

  • Preparation of Stock Solutions:

    • Substrate Stock: Prepare a solution of the aryl bromide, coupling partner, and an internal standard (for GC/LC analysis) in the chosen solvent.

    • Palladium Stock: Prepare a dilute solution of the palladium precursor (e.g., Pd₂(dba)₃) in the solvent.

    • Ligand Stocks: Prepare individual solutions for each ligand to be screened (e.g., XPhos, SPhos, PPh₃) at a concentration that will achieve the desired Pd:Ligand ratio (typically 1:2).

    • Base Slurries: Prepare slurries or solutions of the bases to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) in the solvent.

  • Procedure:

    • To each well or vial, add the required volume of the base slurry.

    • Add the palladium stock solution followed by one of the ligand stock solutions to each well, varying the ligand across the array.

    • Initiate the reactions by adding the substrate stock solution to all wells.

    • Seal the plate or vials and place them on a heated stirring block at the desired temperature.

    • After a set time (e.g., 12 or 24 hours), cool the reactions to room temperature.

    • Take a small, measured aliquot from each reaction, dilute it, and analyze by GC-MS or LC-MS to determine the conversion and yield relative to the internal standard.[2]

    • The combination of ligand and base that provides the highest yield of the desired product is the optimal choice for your reaction.

References
  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society. [Link]

  • Powers, I. G., & Uyeda, C. (2017). Metal–Metal Bonds in Catalysis. ACS Catalysis. [Link]

  • Vautravers, C. S., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Newman, S. G., & Lautens, M. (2010). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. [Link]

  • Maleck, M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. [Link]

  • Panduwawala, T. (2020). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Bhattacharya, S., & Sengupta, S. (2004). Transition-metal-free Suzuki-type coupling reactions: scope and limitations of the methodology. Tetrahedron Letters. [Link]

  • Kwong, F. Y., & So, C. M. (2011). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews. [Link]

  • Reddit user discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Sharma, P., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

  • Reddit user discussion. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]

  • Etemadi, B., et al. (2017). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid. ResearchGate. [Link]

  • Li, Y., et al. (2013). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. RSC Advances. [Link]

  • Ortuño, M. A., et al. (2016). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]

  • Royal Society of Chemistry. (2022). Heck Reactions. Greener Organic Transformations. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ResearchGate user discussion. (2017). Suzuki coupling Reaction's yield is very low. ResearchGate. [Link]

  • ResearchGate user discussion. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Reddit user discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic reactions. [Link]

  • Zhang, G., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition. [Link]

  • Valente, C., et al. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry. [Link]

  • Köhler, K., et al. (2004). Control of Pd leaching in Heck reactions of bromoarenes catalyzed by Pd supported on activated carbon. ResearchGate. [Link]

  • ResearchGate user discussion. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]

  • Reddit user discussion. (2024). Sonogashira Coupling Tips. r/Chempros. [Link]

  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. [Link]

  • Sharma, S., et al. (2025). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. The Journal of Organic Chemistry. [Link]

  • André, V., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications. [Link]

  • Royal Society of Chemistry. (2017). Modern Heck Reactions. Modern Carbonyl Olefination. [Link]

  • Navarro, O., et al. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN-Palladacycle. Organometallics. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with Functionalized Arylboronic Acids

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered when working with fun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered when working with functionalized arylboronic acids, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Part 1: Core Reaction Optimization - The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, prized for its versatility and functional group tolerance.[1][2] However, its success with complex, functionalized substrates hinges on the careful selection of several interdependent parameters.

Q1: My reaction is failing or giving low yields. Where do I start troubleshooting?

A low or non-existent yield is the most common issue, often stemming from an inactive catalytic system or decomposition of the starting materials.[3] Before making drastic changes, verify the quality of your reagents and the integrity of your reaction setup.

  • Arylboronic Acid Integrity: Many functionalized arylboronic acids are unstable and can decompose during storage or under reaction conditions.[4][5] It is often beneficial to use freshly acquired or purified boronic acids. Consider converting highly unstable arylboronic acids into more robust boronate esters (e.g., pinacol esters) or trifluoroborate salts for improved stability.[5][6]

  • Catalyst Activity: Ensure your palladium source is from a reliable supplier and has been handled correctly to prevent deactivation. The choice of ligand is equally critical, as it dictates the stability and activity of the catalytic species.[7][8]

  • Inert Atmosphere: The catalytic cycle involves Pd(0) species that are sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel is a frequent cause of catalyst deactivation and can promote side reactions like boronic acid homocoupling.[3][9]

Below is a logical workflow to diagnose and solve common issues.

G Start Reaction Failed (Low/No Yield) Check_Reagents 1. Assess Reagent Quality - Boronic Acid Purity (NMR/LCMS) - Catalyst/Ligand Age & Handling - Solvent Purity (Peroxides?) Start->Check_Reagents Check_Setup 2. Verify Reaction Setup - Effective Degassing? - Anhydrous Conditions? - Correct Temperature? Start->Check_Setup Side_Products 3. Analyze Crude Mixture - Protodeboronation? - Homocoupling? - Starting Material? Start->Side_Products Optimize 4. Systematic Optimization Check_Reagents->Optimize Sol_Reagents Use fresh reagents. Consider boronate ester. Check_Reagents->Sol_Reagents Check_Setup->Optimize Sol_Setup Improve degassing. Use dry solvents. Check_Setup->Sol_Setup Side_Products->Optimize Sol_Side Address specific side reaction (See Sections 2 & 3) Side_Products->Sol_Side Sol_Optimize Screen Catalyst, Ligand, Base, and Solvent. Optimize->Sol_Optimize

Caption: A troubleshooting workflow for failed Suzuki-Miyaura reactions.

Q2: How do I choose the optimal Palladium catalyst and ligand?

The combination of the palladium precursor and the ligand forms the active catalyst, and its properties are paramount. The ligand stabilizes the palladium center, influences its reactivity through steric and electronic effects, and facilitates the key steps of the catalytic cycle.[8]

  • For Electron-Rich or Sterically Hindered Aryl Halides: These substrates make the initial oxidative addition step more difficult. Bulky and electron-rich phosphine ligands, such as biarylphosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), are often required. The electron-rich nature of the ligand enhances the electron density on the palladium, promoting oxidative addition, while the steric bulk favors the final reductive elimination step to release the product.[2][7]

  • For Heteroaromatic Substrates: Heterocycles can be challenging as they can coordinate to the palladium center and inhibit catalysis. Specialized ligands designed for heteroaryl couplings are often the best choice. In some cases, N-heterocyclic carbene (NHC) ligands can offer superior performance and stability.[8]

Catalyst/Ligand Class Common Examples Typical Application / Key Feature
Palladacycles Buchwald Palladacycle Precatalysts (e.g., SPhos-Pd-G2)Highly active and air-stable. Excellent for a wide range of substrates, especially challenging ones.[3]
Bulky Biarylphosphines SPhos, XPhos, RuPhosPaired with Pd(OAc)₂ or Pd₂(dba)₃. The gold standard for sterically hindered and electron-rich substrates.[2]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesForm very stable Pd-complexes, often useful for less reactive aryl chlorides and heteroaromatic substrates.[8]
Aqueous Phase Catalysts TPPTSWater-soluble ligands for reactions in aqueous media, simplifying catalyst removal.[10]

Table 1. Common Catalyst and Ligand Classes for Suzuki-Miyaura Coupling.

Q3: What is the optimal catalyst loading and Ligand-to-Palladium (L:Pd) ratio?

While high catalyst loadings can drive a reaction to completion, they are costly and increase the burden of palladium removal from the final product. Optimization is key.

  • Catalyst Loading: For initial screening, a catalyst loading of 1-5 mol% is common.[11] For highly active systems and optimized reactions, this can often be reduced to <1 mol%.[8]

  • L:Pd Ratio: The stoichiometry between the ligand and palladium is critical. A common starting point is a 1:1 to 1.2:1 ratio for bidentate ligands and a 2:1 ratio for monodentate ligands.[7] An incorrect ratio can lead to catalyst deactivation or favor side reactions.[7] Screening this parameter is highly recommended.

Part 2: Troubleshooting Common Side Reactions

Even with a well-chosen catalyst system, side reactions involving the functionalized arylboronic acid can severely limit the efficiency of the desired coupling.

Q4: I'm observing significant protodeboronation of my arylboronic acid. How can I prevent this?

Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, effectively destroying the nucleophile.[6] This is one of the most common failure modes, especially with electron-deficient or heteroaromatic boronic acids.[12][13]

Causality: The reaction is highly dependent on pH. It can be catalyzed by both acid and base, but for most Suzuki-Miyaura reactions, the base-catalyzed pathway is the primary concern.[6] The base promotes the formation of a more reactive "ate" complex (a tetracoordinate boronate anion), which is more susceptible to protonolysis by water or other protic sources in the reaction mixture.[6]

G cluster_0 Base-Catalyzed Protodeboronation cluster_1 Acid-Catalyzed Protodeboronation ArBOH2 Ar-B(OH)2 ArBOH3_minus [Ar-B(OH)3]⁻ ArBOH2->ArBOH3_minus + OH⁻ ArBOH3_minus->ArBOH2 - OH⁻ ArH Ar-H (Product) ArBOH3_minus->ArH + H₂O (Rate-Limiting) ArBOH2_acid Ar-B(OH)2 ArH_acid Ar-H (Product) ArBOH2_acid->ArH_acid + H₃O⁺

Caption: General mechanisms for acid- and base-catalyzed protodeboronation.

Troubleshooting Strategies:

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative, like a pinacol (Bpin) or MIDA boronate ester, is a highly effective strategy.[6][14] These esters act as "slow-release" sources of the active boronic acid under the reaction conditions, keeping its standing concentration low and minimizing the rate of protodeboronation.[6][12]

  • Minimize Water: While Suzuki reactions often benefit from some water, excess water can accelerate protodeboronation. Use anhydrous solvents and carefully control the amount of water introduced with aqueous bases.

  • Choice of Base and Solvent: A weaker base or a non-aqueous base/solvent system can sometimes suppress the side reaction. The goal is to find conditions where the rate of the desired transmetalation significantly outpaces the rate of protodeboronation.

  • Lower Temperature: Higher temperatures accelerate protodeboronation. If the desired coupling is efficient, running the reaction at a lower temperature may be beneficial.

Q5: How do I select the appropriate base and solvent?

The base and solvent work in concert to facilitate the reaction. The base is required to activate the boronic acid for the transmetalation step, while the solvent must solubilize the reactants and catalyst and can influence reaction rates and selectivity.[15][16]

Causality: The base reacts with the boronic acid to form the boronate anion, which is more nucleophilic and readily transfers its aryl group to the palladium center during transmetalation.[17] The solvent's polarity and coordinating ability can affect the solubility of the base, the stability of catalytic intermediates, and the overall reaction kinetics.[15][16] Biphasic solvent systems (e.g., Toluene/water, Dioxane/water) are very common and often highly effective.[15][18]

Substrate Challenge Recommended Base Recommended Solvent System Rationale
Standard/Unchallenging K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene/H₂O, THF/H₂OMild, inexpensive, and effective for a broad range of substrates.
Sterically Hindered K₃PO₄, Cs₂CO₃Dioxane, Toluene, DMEStronger, more soluble bases can promote reactions with hindered coupling partners.[3]
Base-Sensitive Functional Groups K₃PO₄, K₂CO₃ (milder options)THF, 2-MeTHFAvoids strong hydroxides or alkoxides that could cause unwanted side reactions.
Poorly Soluble Reagents Cs₂CO₃, K₃PO₄DMF, DMAcPolar aprotic solvents can improve solubility but must be used with caution as they can affect selectivity.[16]

Table 2. General Guidance for Base and Solvent Selection in Suzuki-Miyaura Coupling.

Q6: My reaction produces a significant amount of boronic acid homocoupling product (Ar-Ar). How can I prevent this?

Homocoupling, or the formation of a biaryl from two molecules of the boronic acid, is a common side reaction that consumes the nucleophile.[9]

Causality: This side reaction is primarily caused by the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species, in the absence of an aryl halide, can catalyze the homocoupling of the boronic acid.[9]

Troubleshooting Strategies:

  • Thorough Degassing: This is the most critical preventative measure. Ensure the solvent and the entire reaction mixture are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.[3]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the amount of initial Pd(II) present, although all systems require protection from oxygen.

  • Control Stoichiometry: Using a large excess of the boronic acid can sometimes drive this side reaction. Use a stoichiometry closer to 1.2-1.5 equivalents of the boronic acid as a starting point.[17]

Part 3: Purification and Handling

Proper handling of reagents and purification of the final product are crucial for success, especially in a drug development setting where purity is paramount.

Q7: What are the most effective methods for purifying the final biaryl product and removing residual palladium?

Purification can be challenging due to the presence of unreacted starting materials, side products, and residual palladium catalyst.

Purification of the Biaryl Product:

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity on a large scale.[19][20]

  • Flash Column Chromatography: This is the most common laboratory-scale purification method. Standard silica gel is typically effective.[21]

  • Acid-Base Extraction: If your product or impurities have acidic or basic functional groups, a liquid-liquid extraction workup can be a powerful initial purification step.[5]

Palladium Removal:

Residual palladium is a major concern in pharmaceutical synthesis. Several methods exist to scavenge palladium from the product solution:

  • Aqueous Washes: Washing the organic product solution with an aqueous solution of a scavenger like sodium bisulfite (NaHSO₃) or thiourea can help remove palladium.[10]

  • Solid-Supported Scavengers: Passing the product solution through a plug of a functionalized silica gel or polymer resin designed to bind palladium is a highly effective and common technique in process chemistry.

Q8: My boronic acid is a difficult-to-handle solid/oil. How can I improve its handling and stability for long-term storage?

Many functionalized arylboronic acids are prone to decomposition, making them difficult to store and weigh accurately.[4][5]

  • Storage: Always store boronic acids and their derivatives under a dry, inert atmosphere (argon or nitrogen) and refrigerated.[5] Protection from light by using amber vials is also recommended.

  • Derivatization: For particularly unstable boronic acids, conversion to a more stable boronate ester (e.g., pinacol or MIDA esters) is the best practice.[12][14] These derivatives are often stable, crystalline solids that are easier to handle and can be stored for long periods without significant degradation.[6] They can be prepared via established methods and used directly in the Suzuki-Miyaura coupling.

Part 4: Experimental Protocols

This section provides a generalized, step-by-step protocol for screening and optimizing your Suzuki-Miyaura reaction.

Protocol 1: Parallel Screening of Suzuki-Miyaura Reaction Conditions

This protocol is designed for a 24-well plate format to efficiently screen catalysts, ligands, bases, and solvents.

1. Stock Solution Preparation (in a glovebox or under inert gas): a. Aryl Halide Stock: Prepare a stock solution of your aryl halide and an internal standard (e.g., dodecane) in the primary screening solvent (e.g., 1,4-dioxane). b. Boronic Acid Stock: Prepare a stock solution of your arylboronic acid or ester in the same solvent. c. Palladium Precursor Stock: Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃). d. Ligand Stocks: Prepare individual stock solutions for each ligand to be screened.

2. Reaction Plate Setup (in a glovebox): a. To each well of a 24-well reaction plate, add a stir bar. b. Dispense the palladium precursor stock solution into each well. c. Dispense the appropriate volume of each unique ligand stock solution into designated wells to achieve the desired L:Pd ratio (e.g., 2.2:1 for monodentate ligands).[7] d. Add the solid base (e.g., K₃PO₄) to each well. e. Add the aryl halide stock solution to each well. f. Add the arylboronic acid stock solution to each well to initiate the reactions.

3. Reaction and Analysis: a. Seal the reaction plate securely. b. Place the plate on a heated stirring block set to the desired temperature (e.g., 80-100 °C) and stir for a set time (e.g., 12-24 hours).[11][17] c. After cooling, quench the reactions by adding a small amount of water. d. Dilute each well with a suitable solvent (e.g., ethyl acetate), and filter the samples into HPLC vials. e. Analyze the samples by LC-MS or GC-MS to determine the conversion and identify any side products, using the internal standard for quantification.

References
  • Cammidge, A. N., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Source details not fully available]
  • Rossy, C., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(5), e2100035. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]

  • BenchChem. (2025). Protodeboronation of (7-Heptylnaphthalen-2-yl)boronic acid and its prevention. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Ligand-to-Palladium Ratios for Cross-Coupling Reactions. BenchChem Technical Support.
  • Wikipedia. (n.d.). Protodeboronation. Wikipedia.[Link]

  • Sato, Y., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.[Link]

  • Unknown Author. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Source details not fully available]
  • Mayr, L. M., & Ofial, A. R. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1349-1362. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI Blog.[Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2686-2696. [Link]

  • Li, J., et al. (2020). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.[Link]

  • BenchChem. (2025). Technical Support Center: Handling and Storage of Air-Sensitive Boron Compounds. BenchChem Technical Support.
  • Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki-Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology, 16(11), 1222-1229. [Link]

  • Dreher, S. D., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 419-425. [Link]

  • Haibach, M. C., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Organic & Biomolecular Chemistry, 20(43), 8467-8474. [Link]

  • Diac, A. M., et al. (2024). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules, 29(3), 578. [Link]

  • Unknown Author. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.[Link]

  • Unknown Author. (2006). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate.[Link]

  • Le, T. Q., & Sigman, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8698-8704. [Link]

  • Stolar, T., et al. (2020). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry – A European Journal, 26(46), 10521-10528. [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Source details not fully available]
  • Unknown Author. (2016). Screening of reaction conditions for the Suzuki-Miyaura cross-coupling... ResearchGate.[Link]

  • Yang, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Nanotechnology, 16, 1222–1229. [Link]

  • Farmer, T. J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1034-1043. [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1025-1046. [Source details not fully available]
  • Unknown Author. (2019). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.[Link]

  • Unknown Author. (2015). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate.[Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. BenchChem Technical Support.
  • Leconte, N., et al. (2011). Noncryogenic Preparation of Functionalized Arylboronic Esters through a Magnesium−Iodine Exchange with in Situ Quench. Organic Process Research & Development, 15(3), 633-637. [Link]

  • Unknown Author. (2017). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. RECERCAT.[Link]

  • BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. BenchChem Technical Support.
  • Unknown Author. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. [Source details not fully available]
  • Cauble, D. F., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 945. [Link]

  • Reddit User. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.[Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Unknown Author. (2025). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega.[Link]

  • Unknown Author. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Source details not fully available]
  • Leermann, T., et al. (2011). Highly Efficient One-Pot Access to Functionalized Arylboronic Acids via Noncryogenic Bromine/Magnesium Exchanges. Organic Letters, 13(17), 4479-4481. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal.[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 53(15), 3925-3929. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-3-methoxy-2-methylpyridine. BenchChem Technical Support.

Sources

Optimization

Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Coupling

Welcome to the Advanced Troubleshooting Center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I have designed this resource to help researchers, scientists, and drug development professionals overcome one of the most persistent bottlenecks in C–C bond formation: protodeboronation .

Rather than relying on trial-and-error, this guide establishes a rigorous, causality-driven framework. We will deconstruct the competing kinetic pathways of your reaction, quantify the impact of different reagents, and deploy self-validating experimental protocols to rescue sensitive substrates.

Core Diagnostics: The Causality of Protodeboronation

Protodeboronation is an irreversible, undesired side reaction involving the protonolysis of a carbon-boron bond to yield a carbon-hydrogen bond and a deactivated boron byproduct[1]. In typical Suzuki-Miyaura cross-couplings, this degradation operates in parallel to the desired catalytic cycle.

In basic aqueous media, the mechanism is predominantly base-catalyzed: the boronic acid undergoes a rapid pre-equilibrium with hydroxide to form a boronate anion


, which subsequently undergoes a rate-limiting reaction with water (acting as the proton source) to yield the deboronated arene[1]. Because this reaction directly 2[2], successful cross-coupling requires optimizing conditions such that transmetalation is kinetically favored over hydrolysis.

G BA Organoboronic Acid [Ar-B(OH)2] Base Base / H2O (Pre-equilibrium) BA->Base + OH- Boronate Boronate Anion [Ar-B(OH)3]- Base->Boronate Pd Pd(II)-Ar-X (Transmetalation) Boronate->Pd Desired Pathway H2O Hydrolysis (Protodeboronation) Boronate->H2O Side Reaction Product Cross-Coupled Product [Ar-Ar'] Pd->Product Proto Deboronated Arene [Ar-H] H2O->Proto

Figure 1: Mechanism of desired transmetalation vs. hydrolytic protodeboronation.

Technical FAQs & Mechanistic Insights

Q1: Why do my electron-deficient and heteroaryl boronic acids degrade so quickly before coupling? A1: The propensity for protodeboronation is highly dependent on the organic substituent of the boronic acid[1]. Heteroaromatics (e.g., 2-pyridylboronic acid) and highly fluorinated aryl species are exceptionally vulnerable. Their electron-withdrawing nature stabilizes the transition state during carbon-boron bond cleavage, drastically accelerating the base-catalyzed hydrolysis pathway. For these substrates, standard strong bases (like


 or 

) will often completely degrade the reagent before palladium can intercept it.

Q2: Does my choice of palladium catalyst and ligand inadvertently accelerate degradation? A2: Yes. While protodeboronation is historically viewed strictly as a base- or acid-catalyzed background reaction[1], recent automated high-throughput and computational mechanistic studies have revealed that it can be3 bound to bulky phosphine ligands[3]. If you are using highly sterically encumbered ligands (e.g.,


) and experience high degradation, the palladium catalyst itself may be driving the side reaction.

Q3: How does altering the inorganic base affect the reaction kinetics? A3: Base selection directly dictates both the concentration of the reactive boronate anion and the rate of transmetalation. A detailed kinetic study on active pharmaceutical ingredient manufacturing demonstrated that simple alteration of the base—such as4—can shift the rate-determining step and transition state pathways[4]. A weaker or carefully selected base ensures a lower steady-state concentration of


, suppressing the hydrolytic degradation pathway without starving the catalytic cycle.

Q4: What is the most reliable way to handle notoriously unstable substrates? A4: The industry standard for unstable substrates is the "slow-release" strategy [1]. By utilizing masked boronic acid derivatives—such as MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates—the vulnerable functionality is protected. Under optimized biphasic conditions, these 5, keeping the free boronic acid concentration extremely low but sufficient for transmetalation[5].

Quantitative Evaluation of Mitigation Strategies

To translate these mechanistic principles into practical choices, review the aggregated performance data of various mitigation strategies applied to notoriously unstable substrates:

Substrate / Reagent TypeIntervention StrategyFree

Undesired ProtodeboronationDesired Product Yield
2-Pyridylboronic Acid Standard Aqueous (

, 80°C)
High> 85%< 10%
2-Pyridyl MIDA Boronate Slow-Release Biphasic (

)
Moderate< 5%88 - 95%
Polyfluoroaryl Boronic Acid Standard Aqueous (

, 80°C)
High~ 60%~ 35%
Polyfluoroaryl Boronic Acid Anhydrous Fluoride Base (

)
Zero< 10%> 85%
Standard Arylboronic Acid Bulky Ligand

(

Catalyst)
Moderate20 - 30%~ 65%

Self-Validating Protocol: The "Slow-Release" MIDA Boronate Strategy

When standard coupling fails due to rapid degradation, transitioning to a MIDA boronate is the most robust intervention[1][5].

Causality Context: The MIDA ligand physically blocks the empty p-orbital on boron, rendering it inert to hydrolytic attack. In a biphasic mixture of organic solvent and aqueous base, the MIDA group slowly hydrolyzes at the interface. The free boronic acid is released at a rate that mathematically matches the catalytic turnover of the palladium species, minimizing accumulation and suppressing the concentration-dependent side reaction.

Workflow MIDA Heteroaryl MIDA Boronate Hydrolysis Controlled Hydrolysis MIDA->Hydrolysis Base Aqueous Base (K3PO4 / H2O) Base->Hydrolysis FreeBA Free Boronic Acid (Low Steady-State) Hydrolysis->FreeBA Rate-Determining PdCycle Pd Catalytic Cycle (Rapid Turnover) FreeBA->PdCycle Transmetalation PDB Protodeboronation (Suppressed) FreeBA->PDB Concentration Dependent Product Cross-Coupled Product PdCycle->Product

Figure 2: Workflow of the MIDA boronate slow-release strategy in Suzuki coupling.

Step-by-Step Methodology
  • Preparation of the Catalytic System: In a rigorously dried Schlenk tube under an inert atmosphere (Argon), add your palladium precatalyst (e.g.,

    
    , 2-5 mol%) and the aryl halide electrophile (1.0 equiv).
    
  • Reagent Validation & Loading: Add the MIDA boronate (1.5 equiv).

    • Self-Validating Check: Inspect the MIDA reagent visually. It must be a free-flowing powder. Clumping indicates premature hydrolysis driven by atmospheric moisture, which entirely defeats the slow-release mechanism.

  • Solvent System Assembly: Add a degassed mixture of 1,4-Dioxane (organic phase) and 3.0 M aqueous

    
     (aqueous phase) in a 4:1 volumetric ratio. The biphasic boundary restricts the kinetics of hydrolysis.
    
  • Thermal Activation & Mass Transfer: Heat the reaction block to 60–80 °C.

    • Mechanistic Note: You must stir vigorously (> 1000 rpm). The slow-release kinetic model relies entirely on interphase mass transfer; poor mixing will artificially stall the release rate, starving the palladium cycle.

  • In-Process Analytical Validation: Take an aliquot at

    
     and analyze via HPLC.
    
    • Self-Validating Check: The chromatogram should show the MIDA boronate, the coupled product, and the aryl halide. If you detect a massive spike (> 5% relative area) of the free boronic acid, your hydrolysis rate is too fast. Lower the temperature or switch to a weaker base (

      
      ).
      
  • Workup: Cool to room temperature, quench with saturated aqueous

    
     to halt base-catalyzed processes, and extract into ethyl acetate.
    

Troubleshooting Matrix

Consult this diagnostic table when deviations occur from the expected reaction profiles.

Symptom / ObservationMechanistic Root CauseCorrective Intervention
High protoarene accumulation; low cross-coupled product. Base-catalyzed hydrolysis outcompetes the transmetalation step.Switch to a MIDA boronate[5], or utilize strictly anhydrous conditions with a fluoride base (e.g.,

in Toluene).
Degradation increases non-linearly with higher catalyst loading. Palladium-catalyzed protodeboronation driven by bulky phosphine ligands[3].Move to a less sterically hindered ligand, or utilize a highly active pre-catalyst to safely lower overall Pd loading.
Incomplete conversion; massive unreacted aryl halide remaining. The boron source was entirely consumed by protodeboronation before the halide could oxidatively add.Implement a syringe-pump protocol to slowly dose the boronic acid into the active catalytic mixture over 4–6 hours.
Homocoupling (Ar-Ar) observed instead of cross-coupling. Oxygen ingress causing oxidative dimerization of the boronic acid.Perform rigorous degassing via 3x freeze-pump-thaw cycles. Sparging alone is often insufficient for highly sensitive systems.

References[1] Protodeboronation - Wikipedia. wikipedia.org. Verify Source[5] The Slow-Release Strategy in Suzuki–Miyaura Coupling. Lennox, A. J. J.; Lloyd-Jones, G. C. ResearchGate.Verify Source[3] Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. acs.org.Verify Source[2] Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PMC (PubMed Central). Verify Source[4] Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture - What a Difference a Base Makes. Organic Process Research & Development. acs.org. Verify Source

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Phenylboronic Acids vs. Phenylboronic Esters: A Comparative Analysis of Stability and Reactivity

For researchers and professionals in drug development and synthetic chemistry, the choice of organoboron reagent in Suzuki-Miyaura cross-coupling is a critical decision that impacts yield, purity, and reproducibility. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of organoboron reagent in Suzuki-Miyaura cross-coupling is a critical decision that impacts yield, purity, and reproducibility. While phenylboronic acids have historically been the workhorse, their corresponding esters, particularly pinacol and neopentyl esters, have become increasingly prevalent. This guide provides an in-depth comparison of these two classes of reagents, moving beyond simple preference to a data-driven analysis of their respective strengths and weaknesses.

Foundational Properties: Stability as the First Point of Divergence

The fundamental difference that often dictates the choice between a boronic acid and its ester is stability.[1] This property influences everything from shelf-life and purification strategies to compatibility with complex synthetic routes.

  • Phenylboronic Acids: These compounds are known for their propensity to undergo dehydration to form cyclic boroxine anhydrides. This process is reversible in the presence of water but can complicate accurate massing and lead to inconsistent reactivity. More critically, boronic acids are susceptible to protodeboronation—the cleavage of the C–B bond—under various conditions, particularly with electron-rich or certain heteroaryl systems.[2][3] Their polar nature can also make them challenging to purify via standard chromatographic methods.[4]

  • Phenylboronic Esters: By converting the hydrophilic B(OH)₂ group into a more lipophilic cyclic ester (e.g., with pinacol or neopentyl glycol), stability is significantly enhanced.[2][5] Boronic esters are generally crystalline, non-polar solids that are easier to handle, purify by silica gel chromatography, and characterize.[5] They are far less prone to forming anhydrides and exhibit greater resistance to protodeboronation and oxidation, making them ideal for multi-step syntheses where the boron moiety must be carried through several transformations.[1][3] However, it's a misconception that all esters are universally more stable; their hydrolytic stability varies greatly depending on the diol used.[4][6]

The Heart of the Matter: Reactivity in Suzuki-Miyaura Coupling

While esters offer superior stability, the ultimate measure of a reagent's utility is its performance in the reaction flask. The central theme of the Suzuki-Miyaura reaction is a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[7] The transmetalation step, where the organic group is transferred from boron to the palladium center, is frequently the rate-determining step and is where the differences between boronic acids and esters become most apparent.[8]

The Mechanistic Debate: Hydrolysis vs. Direct Transmetalation

For many years, the prevailing wisdom was that boronic esters must first hydrolyze back to the parent boronic acid to participate in the catalytic cycle.[2] The boronic acid is then activated by a base (like OH⁻) to form a more nucleophilic tetrahedral boronate 'ate' complex, which is the active species in transmetalation.[9]

However, seminal work has provided compelling structural, kinetic, and computational evidence that boronic esters can and do transmetalate directly without prior hydrolysis .[10][11][12] This discovery has reshaped our understanding and strategic use of these reagents. The reaction proceeds through a pre-transmetalation intermediate containing a Pd-O-B linkage.[10]

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Activation Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂) Transmetal->Pd0 Reductive Elimination (Ar-Ar') BoronicAcid Phenylboronic Acid Ar-B(OH)₂ AteComplex Boronate 'Ate' Complex [Ar-B(OH)₃]⁻ BoronicAcid->AteComplex + Base (OH⁻) BoronicEster Phenylboronic Ester Ar-B(OR)₂ BoronicEster->OxAdd Transmetalation Path B (Direct) AteComplex->OxAdd Transmetalation Path A

Caption: General Suzuki-Miyaura cycle and transmetalation pathways.
Kinetic Data: A Quantitative Comparison

The ability of esters to transmetalate directly leads to a crucial question: are they faster or slower than their corresponding acids? Kinetic studies reveal that the answer is highly dependent on the structure of the ester. In a detailed investigation comparing various 4-fluorophenylboron reagents, significant rate enhancements were observed for certain esters compared to the parent boronic acid.[10]

This acceleration is attributed to a combination of electronic and steric factors. Both electron-rich (glycol) and electron-deficient (catechol) esters can lead to increased rates.[10] The key features enabling efficient transfer of the aryl group are the ability to form a pre-transmetalation intermediate and the nucleophilicity of the ipso-carbon bound to boron, both of which are modulated by the ester's oxygen atoms.[10][11]

Conversely, sterically hindered esters, such as the widely used pinacol esters, can exhibit slower reaction rates. The bulk around the boron atom can impede the formation of the necessary intermediate with the palladium complex.[10]

Boron Reagent (4-Fluorophenyl)Relative Rate of Transmetalation (krel)Key Observation
Boronic Acid1.00Baseline for comparison.[10]
Glycol Boronic Ester~23Significant rate enhancement observed.[10]
Dimethyl Boronic Ester~21Rate enhancement also observed with simple aliphatic esters.[10]
Boroxine (Anhydride)~9.3Faster than the corresponding boronic acid.[10]
Catechol Boronic Ester~4.6Electron-deficient ester shows a moderate rate increase.[10]
Diisopropyl Boronic Ester~1.4Slight rate increase; incomplete formation of intermediate.[10]
α-Hydroxyisobutyrate Ester~0.4Slower than the parent boronic acid.[10]
Pinacol Boronic EsterSlowSigmoidal kinetic profile, slower than the boronic acid.[10]

Data synthesized from kinetic experiments reported in J. Am. Chem. Soc. 2018, 140, 10, 3587–3598.[10]

Practical Guidance and Experimental Design

The choice between a phenylboronic acid and an ester should be a deliberate one, based on the specific demands of the synthesis.

Choose Phenylboronic Acid When:

  • Rapid Screening: For initial proof-of-concept reactions where stability is not a primary concern.

  • High Reactivity is Paramount: When kinetic studies or prior art suggest the free boronic acid is intrinsically more reactive than its common esters (e.g., pinacol) in a specific system.

  • Cost and Availability: Boronic acids are often less expensive and more widely available than specialized esters.[2]

Choose Phenylboronic Ester When:

  • Multi-Step Synthesis: The boron moiety needs to survive multiple reaction steps.

  • Difficult Purifications: The increased stability and non-polar nature of esters like pinacol or neopentyl glycol facilitate chromatographic purification.[2][3]

  • Unstable Substrates: For substrates prone to protodeboronation (e.g., 2-pyridyl systems), a stable ester is often essential for good yields.[1]

  • Anhydrous Conditions: Neopentyl esters have shown excellent reactivity under anhydrous conditions, which can be beneficial for sensitive substrates.[2][13]

Experimental Protocols

The following protocols provide a framework for conducting both a standard Suzuki-Miyaura coupling and a kinetic experiment to compare reagent performance directly.

Protocol 1: General Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with a phenylboron reagent.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Phenylboronic Acid or Ester (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DME)

  • Schlenk flask or reaction vial, magnetic stirrer, condenser

Procedure:

  • Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 equiv), the phenylboron reagent (1.2 equiv), and the base (2.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of toluene and water).

  • Degassing: Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Comparative Kinetic Analysis via ¹⁹F NMR Spectroscopy

This protocol is adapted from methodologies used to study pre-transmetalation intermediates and is suitable for comparing fluorine-substituted phenylboron reagents.[10][14]

Objective: To determine the relative rate of product formation from 4-fluorophenylboronic acid versus a 4-fluorophenylboronic ester.

Instrumentation:

  • NMR Spectrometer (≥400 MHz) with variable temperature capabilities, equipped for ¹⁹F detection.

  • NMR tubes compatible with low-temperature work (e.g., J. Young tubes).

Procedure:

  • Stock Solution Prep: Prepare a stock solution of the palladium pre-catalyst (e.g., [('i'Pr₃P)(4-FC₆H₄)Pd(OH)]₂) in a deuterated solvent (e.g., THF-d₈) in a glovebox.

  • Sample Preparation: In a glovebox, add the palladium stock solution to a pre-chilled (-78 °C) J. Young NMR tube.

  • Reagent Addition: Add a solution of the 4-fluorophenylboron reagent (acid or ester, 1.0 equiv/Pd) in the same deuterated solvent to the NMR tube, still at -78 °C.

  • Initial Spectrum: Quickly transfer the tube to the pre-cooled NMR spectrometer (-55 °C to -30 °C) and acquire an initial ¹⁹F NMR spectrum to establish t=0.

  • Kinetic Monitoring: Maintain the sample at a constant temperature (e.g., -30 °C). Acquire ¹⁹F NMR spectra at regular time intervals. The signals for the palladium-bound aryl fluoride and the free biaryl product will be distinct.

  • Data Analysis: Integrate the signal corresponding to the formation of the cross-coupled product (4,4'-difluorobiphenyl) at each time point.

  • Rate Constant Determination: Fit the product concentration versus time data to a first-order kinetic model to determine the observed rate constant (k_obs_). Compare the k_obs_ values obtained for the boronic acid and the boronic ester.[14]

Conclusion

The choice between phenylboronic acids and their esters is not a matter of one being universally superior. Phenylboronic esters provide undeniable advantages in stability, handling, and purification, which are critical in the context of complex, multi-step synthesis.[5] However, recent mechanistic insights have overturned the old assumption that they are merely stable pro-drugs for the "active" boronic acid.[10][12] Certain esters can directly transmetalate at rates far exceeding the parent acid, offering a powerful tool for accelerating sluggish couplings. Conversely, the steric bulk of other esters, like the common pinacol derivative, can retard the reaction.

As Senior Application Scientists, our recommendation is to approach this choice with strategic intent. For robust, scalable processes and complex targets, the stability of an ester is invaluable. For rapid optimization or when facing a particularly challenging transmetalation, a survey of different boron reagents—including the parent acid and a panel of esters (e.g., neopentyl glycol, ethylene glycol)—is a scientifically rigorous approach to identifying the optimal coupling partner for your specific system.

References

  • Thomas, A. A., Zahrt, A. F., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(10), 3587–3598. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Promthong, S., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Zych, A. (2023). Assessing the stability and reactivity of a new generation of boronic esters. UNT Digital Library. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Thomas, A. A., Zahrt, A. F., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Soundararajan, S., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Synthetic Communications. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Figshare. [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Zahrt, A. F. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]

  • Kopeć, M., et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. MDPI. [Link]

  • Wang, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]

  • Wang, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Soundararajan, S., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Rod-Akram, W., et al. (2021). Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Thomson, J. L., et al. (2021). Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange. Nature Communications. [Link]

  • El-Harbili, M., et al. (2020). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. Catalysts. [Link]

  • Wang, D., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Organic letters. [Link]

  • Zhang, Y., et al. (2021). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]

  • Hazari, A., & Garg, N. K. (2016). Boronic acid scope in the Pd-catalyzed cross-coupling of Pfp esters. ResearchGate. [Link]

  • Wrona-Piotrowicz, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

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Comparative

A Senior Application Scientist's Guide to the Characterization of Products from Reactions Involving 3-Bromo-5-(hydrazinecarbonyl)phenylboronic Acid

Introduction: A Trifunctional Scaffold for Complex Molecule Synthesis In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for versatile building blocks is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Trifunctional Scaffold for Complex Molecule Synthesis

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for versatile building blocks is paramount. 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid (CAS: 2096335-93-0) emerges as a preeminent example of such a scaffold.[1] Its structure is a synthetic chemist's playground, uniquely endowed with three distinct and orthogonally reactive functional groups: a bromine atom, a boronic acid, and a hydrazinecarbonyl moiety. This trifunctional nature permits a modular and strategic approach to the synthesis of complex molecular architectures, such as biaryl-heterocycles, which are privileged structures in medicinal chemistry.

This guide provides an in-depth technical comparison of the products derived from the primary reaction pathways of this reagent. We will explore the causality behind experimental choices, present detailed characterization protocols, and offer comparative data against alternative synthetic approaches, grounding our discussion in established chemical principles.

Part 1: The Suzuki-Miyaura Cross-Coupling Pathway: Crafting the Biaryl Core

The presence of both a bromine atom and a boronic acid group makes 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid an ideal candidate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction is one of the most robust methods for C-C bond formation, enabling the synthesis of biaryl structures.[2]

The key decision in designing a Suzuki coupling with this substrate is determining which functional group will participate. The C-Br bond can be coupled with a different arylboronic acid, or the molecule's own boronic acid can be coupled with an aryl halide. The choice depends on the availability of starting materials and the desired final structure.

Mechanism and Experimental Causality

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood, three-step process: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition (Rate-Determining Step) pd0->oxidative_add Ar-X pd_complex1 Ar-Pd(II)-X(L_n) oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)2 Base pd_complex2 Ar-Pd(II)-Ar'(L_n) transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 product Ar-Ar' reductive_elim->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise in Practice: The choice of catalyst, base, and solvent is critical. For substrates bearing potentially coordinating groups like the hydrazinecarbonyl moiety, catalyst selection is non-trivial. The nitrogen atoms can coordinate to the palladium center, potentially deactivating the catalyst.[4] Therefore, employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary to promote the reductive elimination step and prevent catalyst inhibition. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the activation of the boronic acid in the transmetalation step.[3]

Characterization of a Representative Biaryl Hydrazide Product

While direct characterization data for products of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is scarce in the literature, we can construct a representative dataset based on analogous biaryl hydrazides synthesized via a sequential Suzuki coupling and hydrazinolysis.[4]

Table 1: Representative Characterization Data for a Biaryl Hydrazide Product

Analysis Technique Expected Observations Interpretation
Structure Confirmation ¹H NMRComplex aromatic region (multiple doublets, triplets, multiplets) between 7.0-8.5 ppm. Broad singlets for -NH and -NH₂ protons, often > 8.5 ppm.Confirms the presence of two distinct aromatic rings and the hydrazide protons. Coupling patterns reveal substitution.
¹³C NMRMultiple signals in the aromatic region (120-150 ppm). A signal > 160 ppm for the carbonyl carbon (C=O).Confirms the carbon skeleton of the biaryl structure and the presence of the carbonyl group.
Molecular Weight LC-MS (ESI+)A prominent peak corresponding to [M+H]⁺.Confirms the molecular weight of the target compound.
Functional Groups FT-IRBroad bands around 3200-3400 cm⁻¹ (N-H stretching). A strong absorption around 1640-1680 cm⁻¹ (C=O stretching, amide I band).Confirms the presence of the hydrazide functional group.
Performance Comparison: Alternative Biaryl Synthesis
Method Advantages Disadvantages Relevance
Suzuki-Miyaura Coupling High functional group tolerance; commercially available reagents; mild reaction conditions.[5]Potential catalyst inhibition by coordinating groups; residual palladium in the product.The gold standard for most biaryl syntheses due to its versatility and reliability.
Stille Coupling Insensitive to water; high yields.Uses toxic organotin reagents; difficult to remove tin byproducts.A powerful alternative but often avoided in pharmaceutical development due to toxicity concerns.
Heck Coupling Couples aryl halides with alkenes.Can have issues with regioselectivity; requires specific olefin substrates.Not a direct comparison for biaryl synthesis but relevant for creating related stilbene structures.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions.[2]

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), the appropriate arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Part 2: The Hydrazinecarbonyl Moiety: Gateway to Heterocycles

The hydrazinecarbonyl group is a classic precursor for the synthesis of five-membered heterocycles, most notably pyrazoles.[6] The standard method involves a condensation reaction with a 1,3-dicarbonyl compound, followed by cyclization.[7]

Mechanism and Experimental Causality

The reaction proceeds via initial formation of a hydrazone intermediate with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Pyrazole_Formation start Aryl Hydrazide + 1,3-Diketone hydrazone Hydrazone Intermediate start->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization intermediate Cyclized Intermediate cyclization->intermediate dehydration Dehydration (-H₂O) intermediate->dehydration product Pyrazole Product dehydration->product Sequential_Synthesis start 3-Bromo-5-(hydrazinecarbonyl) phenylboronic acid suzuki Suzuki Coupling (e.g., with Aryl-X) start->suzuki intermediate Biaryl Hydrazide Intermediate suzuki->intermediate cyclization Cyclocondensation (with 1,3-Diketone) intermediate->cyclization product Final Biaryl-Pyrazole Product cyclization->product

Caption: Workflow for sequential Suzuki coupling and pyrazole formation.

Trustworthiness of the Protocol: This specific order—Suzuki reaction first, then cyclization—is a self-validating system. As previously noted, the free hydrazine moiety can interfere with the palladium catalyst. [4]By performing the Suzuki coupling on the bromo- or boronic acid- functional group first, this potential issue is circumvented. The resulting biaryl hydrazide is then a clean substrate for the subsequent, robust pyrazole-forming cyclization, ensuring a higher probability of success for the overall synthetic route. The characterization at each step would involve the techniques outlined in Tables 1 and 2, allowing for unambiguous confirmation of the intermediate and final product structures.

References

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. MDPI. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. RSC Publishing. Available from: [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Some New Pyrazoles. DergiPark. Available from: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. Available from: [Link]

  • Palladium-catalyzed Suzuki cross-coupling of N′-tosyl arylhydrazines. ResearchGate. Available from: [Link]

  • A Stereoselective Synthesis of 4о-α-Fluoro-methyl Carbocyclic Nucleoside Analogs. Bentham Science. Available from: [Link]

  • 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, 98% Purity. Stellux. Available from: [Link]

  • Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. Organic Chemistry Portal. Available from: [Link]

  • Suzuki coupling reaction of bromobenzene with phenylboronic acid. ResearchGate. Available from: [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available from: [Link]

  • Synthesis and anti-microbial activities of 1,3,5-trisubstituted-pyrazole derivatives containing a pyridyl moiety. ResearchGate. Available from: [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. PMC. Available from: [Link]

  • Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f]t[4][6][8]hiadiazaphosphepinone compounds, bearing a pyridine moiety. Arabian Journal of Chemistry. Available from: [Link]

  • Synthesis, characterization and catalytic evaluation of three new Pd-iminophosphine complexes on Suzuki cross-coupling reactions. Indian Academy of Sciences. Available from: [Link]

  • Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets. Semantic Scholar. Available from: [Link]

  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. Google Patents.
  • Towards iron-catalysed suzuki biaryl cross-coupling: Unusual reactivity of 2-halobenzyl halides. University of Bristol Research Portal. Available from: [Link]

  • Phenylboronic acid mediated triple condensation reactions of phloroglucinol and unsaturated carbonyl compounds. PubMed. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. PMC. Available from: [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Google Patents.

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Validation

A Senior Application Scientist's Guide to Palladium Precatalysts for Bromo-Aryl Substrate Cross-Coupling

Introduction: The Central Role of Palladium Precatalysts in Modern Synthesis The palladium-catalyzed cross-coupling of aryl bromides is a cornerstone of modern organic synthesis, forming the backbone of methodologies for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Palladium Precatalysts in Modern Synthesis

The palladium-catalyzed cross-coupling of aryl bromides is a cornerstone of modern organic synthesis, forming the backbone of methodologies for creating C-C, C-N, and C-O bonds. These reactions are indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. The evolution from traditional, often unstable, in-situ generated catalysts to well-defined, air- and moisture-stable precatalysts has been a significant leap forward.[1][2] Precatalysts provide a distinct advantage by ensuring a precise ligand-to-palladium ratio, leading to more reproducible results, cleaner reaction profiles, and the rapid, efficient generation of the active catalytic species, often under milder conditions.[2][3][4]

This guide offers a comparative analysis of common palladium precatalyst classes for the cross-coupling of bromo-aryl substrates. We will delve into the mechanistic nuances that dictate their performance, present comparative experimental data, and provide detailed, field-tested protocols to aid researchers in catalyst selection and reaction optimization.

Understanding the Major Classes of Palladium Precatalysts

The efficacy of a palladium-catalyzed reaction is profoundly influenced by the ligand architecture and the mechanism by which the active Pd(0) species is generated. Three prominent classes of precatalysts have emerged as the workhorses for bromo-aryl couplings.

Buchwald Palladacycle Precatalysts (G1-G6)

Developed by the Buchwald group, these air- and moisture-stable Pd(II) complexes have seen continuous improvement through successive generations. They feature a palladacycle structure incorporating a biarylphosphine ligand, which is crucial for high catalytic activity. The activation process involves a base-mediated reductive elimination that releases the active, monoligated L-Pd(0) species.[5] The evolution from G1 to G4 and beyond has focused on increasing stability and facilitating activation under milder conditions with weaker bases. For example, G4 precatalysts, which are N-methylated versions of the G3 backbone, were developed to circumvent potential inhibition by the carbazole byproduct formed during G3 activation in some rare cases.[6]

N-Heterocyclic Carbene (NHC)-Based Precatalysts (e.g., PEPPSI)

N-Heterocyclic carbenes (NHCs) are highly effective ligands for palladium, forming strong σ-bonds that result in robust and highly active catalysts. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts, developed by Organ and Nolan, are particularly noteworthy.[5][7] A typical structure, such as PEPPSI-IPr, features a Pd(II) center bound to an NHC ligand and a labile 3-chloropyridine ligand.[7] These precatalysts are known for their exceptional thermal stability and efficiency, readily activating to the Pd(0) species via reaction with the coupling nucleophile or base.[5][8]

Allyl-Palladium Precatalysts

Complexes of the type [(allyl)Pd(L)Cl] represent another important class of air-stable Pd(II) precatalysts. The η³-allyl group serves as a stabilizing ancillary ligand that is readily displaced to generate the active catalyst. Activation can proceed through several proposed pathways, including solvent-assisted dissociation, nucleophilic attack by the base, or direct transmetalation with the organometallic coupling partner, making them versatile for a range of reaction conditions.[5][9]

The Crucial Step: Precatalyst Activation to the Active Pd(0) Species

The success of any cross-coupling reaction hinges on the efficient generation of the catalytically active L-Pd(0) complex from the more stable Pd(II) precatalyst. Understanding these activation pathways is key to rational catalyst selection and troubleshooting.

G_Activation buchwald_pre L-Pd(II) Palladacycle buchwald_activated L-Pd(0) buchwald_pre->buchwald_activated peppsi_pre (NHC)Pd(II)Cl₂(Py) peppsi_activated (NHC)-Pd(0) peppsi_pre->peppsi_activated  Double Transmetalation  or Reduction by Base  (- Py, - Byproduct) allyl_pre [(allyl)Pd(II)(L)Cl] allyl_activated L-Pd(0) allyl_pre->allyl_activated  Nucleophilic Attack  or Transmetalation  (- Allyl-X) G_Catalytic_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex L-Pd(II)(Ar)(R) oa_complex->trans_complex Transmetalation (R-M) trans_complex->pd0 Reductive Elimination Ar-R cycle_label General Catalytic Cycle

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Comparative Performance Analysis: Suzuki-Miyaura Coupling

To provide a tangible comparison, we examine the performance of several commercially available precatalysts in the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid, a common benchmark for evaluating catalyst efficiency with moderately deactivated aryl bromides.

PrecatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₃PO₄1,4-Dioxane/H₂O901292~31
SPhos-Pd (G2)1K₃PO₄1,4-Dioxane1004>95~95
PEPPSI-IPr1K₂CO₃THF602>95~95
XPhos-Pd (G3)0.05K₃PO₄t-BuOH801981960
tBuBrettPhos-Pd (G4)0.1K₃PO₄Toluene/H₂O1001897970

Data compiled and adapted from multiple sources for illustrative comparison.[8]

Analysis of Performance Data

The data clearly illustrates the superior performance of modern precatalysts over classical sources like Pd(PPh₃)₄.

  • High Activity: Precatalysts like SPhos-Pd, PEPPSI-IPr, and XPhos-Pd achieve high yields with significantly lower catalyst loadings and shorter reaction times. This efficiency stems from the specialized ligands that promote rapid oxidative addition and reductive elimination. [8][10]* Ligand Effect: The bulky and electron-rich nature of ligands like SPhos and XPhos is particularly effective for coupling challenging substrates. The steric bulk favors the formation of the desired monoligated Pd(0) species, which is highly reactive in the oxidative addition step. [5][10]* Mild Conditions: The high reactivity of precatalysts like PEPPSI-IPr allows reactions to be conducted at lower temperatures, which can be crucial for substrates with sensitive functional groups. [8]* Turnover Number (TON): The impressive TONs, especially for the Buchwald G3 precatalyst, highlight their robustness and ability to facilitate many catalytic cycles before deactivation, making them highly cost-effective.

Field-Tested Experimental Protocols

The following protocols are designed to be self-validating, providing reliable starting points for reaction optimization.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide using a G4 Precatalyst

This protocol is optimized for the coupling of an aryl bromide with an arylboronic acid using a modern palladacycle precatalyst, which is often effective for a broad range of substrates.

G_Workflow start 1. Reagent Prep react 2. Reaction Setup (Inert Atmosphere) start->react heat 3. Heating & Stirring react->heat workup 4. Aqueous Work-up heat->workup purify 5. Purification (Chromatography) workup->purify end Product purify->end

Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • tBuBrettPhos Pd G4 (0.01 mmol, 0.01 equiv, 1 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Oven-dried reaction vial with a Teflon-lined cap and a magnetic stir bar

Experimental Procedure:

  • Reagent Preparation: In a glovebox or on the bench, add the aryl bromide, arylboronic acid, tBuBrettPhos Pd G4 precatalyst, and potassium phosphate to the reaction vial. Causality: Using a precatalyst ensures an accurate L:Pd ratio. Finely grinding the base increases its surface area, improving reaction kinetics.

  • Solvent Addition: Add the degassed toluene and water to the vial. Causality: Degassing the solvents by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Setup: Seal the vial tightly with the Teflon-lined cap. If not in a glovebox, the vial should be purged with an inert gas before sealing.

  • Heating and Monitoring: Remove the vial from the glovebox (if used) and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction vigorously. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After completion (typically 2-18 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general method for C-N bond formation, a reaction highly sensitive to the choice of base and ligand.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • RuPhos Pd G3 (0.02 mmol, 0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Experimental Procedure:

  • Setup: In a glovebox, charge the reaction vessel with the aryl bromide, RuPhos Pd G3 precatalyst, and sodium tert-butoxide. Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine for the catalytic cycle. It is highly air- and moisture-sensitive, necessitating handling under an inert atmosphere.

  • Reagent Addition: Add the solvent, followed by the liquid amine via syringe.

  • Reaction Conditions: Seal the vessel and heat to 80-110 °C with vigorous stirring. The optimal temperature is substrate-dependent.

  • Monitoring and Work-up: Monitor the reaction by GC-MS. Upon completion, cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction and Purification: Dilute with ethyl acetate and water, and perform a standard aqueous work-up as described in Protocol 1. Purify the crude product by flash column chromatography.

Troubleshooting Common Challenges

  • Low or No Yield: The primary suspect is often inefficient generation or deactivation of the Pd(0) catalyst. Ensure all reagents and solvents are rigorously deoxygenated. Modern palladacycle precatalysts (G3/G4) are generally more reliable than older sources. [11]* Hydrodehalogenation (Ar-Br → Ar-H): This side reaction occurs when the L-Pd(II)(Ar)(Br) intermediate undergoes reduction instead of transmetalation. [4]It can be minimized by ensuring a sufficient concentration and reactivity of the nucleophilic coupling partner and avoiding sources of hydride (e.g., certain alcohol solvents at high temperatures).

  • Homocoupling (Ar-Br → Ar-Ar): Dimerization of the starting material can sometimes occur. Optimizing catalyst loading and reaction temperature can often suppress this side reaction. [11]

Conclusion

The development of well-defined palladium precatalysts has transformed the landscape of cross-coupling chemistry, enabling the synthesis of complex molecules with unprecedented efficiency and predictability. While Buchwald palladacycles, PEPPSI-NHC systems, and allyl-palladium complexes all serve as robust starting points, the optimal choice is intimately linked to the specific electronic and steric properties of the bromo-aryl substrate and coupling partner. By understanding the mechanistic underpinnings of catalyst activation and employing rigorously tested protocols, researchers can harness the full power of these remarkable synthetic tools.

References

  • Current time inform
  • The three main pathways of precatalyst activation proposed for...
  • A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Deactiv
  • Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine. Benchchem.
  • Air-stable palladium(II) precatalysts: synthesis, properties, and applications in cross-coupling reactions. UA Campus Repository.
  • Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. Wiley Online Library.
  • Well-defined nickel and palladium precatalysts for cross-coupling.
  • Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. SciSpace.
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
  • Palladium precatalysts for efficient reactions. SINOCOMPOUND.
  • G3 and G4 Buchwald Prec
  • G3 and G4 Buchwald Prec
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions.
  • Optimization of Buchwald-Hartwig amin
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. American Chemical Society.

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Comparative

Establishing Ground Truth: A Comparative Guide to Structural Validation of Novel Boronic Acid Derivatives

As a Senior Application Scientist navigating modern organic synthesis, validating the structure of novel compounds synthesized from boronic acids (such as those generated via Suzuki-Miyaura cross-coupling) requires movin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating modern organic synthesis, validating the structure of novel compounds synthesized from boronic acids (such as those generated via Suzuki-Miyaura cross-coupling) requires moving beyond standard protocols. Proof of synthesis demands a rigorously self-validating analytical system. It is not enough to simply record a mass and a proton spectrum; you must establish absolute causality between your experimental choices and the atomic reality of the newly formed carbon-carbon or heteroatom bonds[1].

This guide provides an in-depth comparison of the prevailing analytical workflows—specifically contrasting high-field elucidation ecosystems against high-throughput benchtop screening—while outlining a definitive, causality-driven validation protocol.

The Causality of Analytical Selection: Why Standard Methods Fail

When synthesizing novel biaryls or benzoxaboroles, researchers often fall into the trap of relying solely on one-dimensional


H Nuclear Magnetic Resonance (NMR) and basic reversed-phase liquid chromatography (RPLC). However, the chemical reality of these derivatives dictates otherwise:
  • The Larmor Precession Overlap: In complex biaryl products, the aromatic signals frequently overlap. In a high-field NMR ecosystem (e.g., 600 MHz), the difference in Larmor precession frequencies (

    
    ) is significantly larger than the coupling constants (
    
    
    
    ). This
    
    
    relationship yields clean, first-order spectra[2]. However, when scaling down to benchtop low-field NMR (60–100 MHz),
    
    
    decreases. The Larmor precession approaches the coupling constant, causing the spectra to become second-order, resulting in severe signal overlap that makes definitive stereochemical assignment nearly impossible[2].
  • On-Column Hydrolysis of Intermediates: Common starting materials or intermediates, such as pinacol boronates, are notoriously susceptible to hydrolysis, often degrading into the corresponding boronic acid and pinacol while traversing an RPLC column[3]. Standard RPLC methods can therefore yield false degradation profiles.

  • The Necessity of Long-Range Correlation: Confirming that a cross-coupling genuinely occurred—rather than mere aggregation or a homocoupled artifact—requires tracing atomic connectivity across the newly formed biaryl axis. This dictates the use of specialized 2D NMR pulse sequences, such as LR-HSQMBC (Long-Range Heteronuclear Single Quantum Multiple Bond Correlation), which visualize

    
    H-
    
    
    
    C heteronuclear couplings across 4, 5, or even 6 bonds[3].

Causality Reactant Reaction Product Boronic Acid / Biaryl Deriv. B11 11B NMR Monitors explicit loss of B-C bond Reactant->B11 C13 LR-HSQMBC 2D-NMR Maps 1H-13C across coupling axis Reactant->C13 Mass LC-HRMS Exact mass verifies cross-coupling Reactant->Mass

Fig 1: Orthogonal validation tools map exactly to specific physicochemical risks in boronic chemistry.

Head-to-Head: High-Field vs. Benchtop Validation Workflows

To optimize both throughput and accuracy, contemporary laboratories must balance High-Field and Low-Field ecosystems.

The High-Resolution Suite (High-Field NMR + LC-HRMS)

High-field spectrometers (typically


300 MHz) paired with High-Resolution Mass Spectrometry (HRMS) represent the "gold standard" for de novo structural elucidation[2],[1]. By employing cryogenic superconducting magnets, these systems provide the sensitivity required for complex natural products and low-concentration novel scaffolds[4].
The Causality:  Because higher magnetic fields isolate individual chemical shifts, they permit unambiguous assignment of relative stereochemistry via NOESY/ROESY, while HRMS ensures sub-ppm mass accuracy to definitively separate isobaric impurities[1].
The Process & QA/QC Suite (Benchtop NMR + LC-UV-MS)

Benchtop NMR utilizes compact permanent magnets (usually yielding 43–100 MHz


H frequencies) and does not require cryogens[5],[6].
The Causality:  While benchtop systems struggle with the complex, second-order multiplet overlap found in biaryl products[2], their true power lies in real-time reaction monitoring via continuous flow cells[6]. They are specifically employed to monitor the rapid consumption of the boronic acid starting material by tracking isolated, easily identifiable signals (e.g., aldehyde/fluorine tags) on the factory floor, preventing high-field instrument bottlenecks[7].
Quantitative Performance Comparison
Analytical MethodologyOptimal Application PhaseCore Technical AdvantageCritical Limitation
Benchtop NMR (60-100 MHz) In-Line Synthesis MonitoringNo cryogens required; real-time continuous flow reaction analysis[6].Second-order spectra (

) cause heavy overlap; optimal only for MW < 600 g/mol [7],[2].
High-Field NMR (400-600+ MHz) De Novo Structural ElucidationClean first-order spectra (

); robust heteroatom (e.g.,

B,

F) mapping[2],[3].
Extremely high acquisition and maintenance cost; slow off-line sample throughput[4].
LC-HRMS (Q-TOF or Orbitrap) Exact Mass VerificationSub-ppm mass accuracy; handles polar boronic acids better than GC-MS[1].Susceptible to in-source fragmentation and misinterpreting pinacol ester hydrolysis[3].
X-Ray Crystallography Absolute StereochemistryExplicit 3D spatial geometry and atomic contact mapping (e.g., MolProbity validation)[8].Requires the generation of high-quality single crystals; slow timescale[8].

The Self-Validating Experimental Protocol

A self-validating system is defined by its ability to independently corroborate its own data using orthogonal physical properties. To rigorously validate a novel compound synthesized from a boronic acid, execute the following protocol:

Step 1: In-Line Reaction Monitoring (Benchtop Validation)

  • Connect the reactor outflow to a Benchtop NMR flow-cell.

  • Monitor the disappearance of the characteristic starting material signals. Do not attempt full assignment here; use this solely as a "Go/No-Go" quantitative threshold to confirm consumption[7].

Step 2: Orthogonal Chromatography & Exact Mass Mapping

  • Dilute the purified reaction product. Avoid highly acidic mobile phases in standard RPLC if dealing with sensitive pinacol boronates to prevent on-column degradation[3].

  • Inject into an LC-HRMS system. Verify the specific exact mass of the newly coupled molecule, ensuring the precise isotopic envelope matches the theoretical loss of the

    
     group and the addition of the new moiety.
    

Step 3: Multinuclear High-Field Elucidation

  • Prepare the sample in a deuterated solvent and analyze via a high-field NMR (minimum 400 MHz).

  • Acquire a broad-band

    
    B NMR spectrum. The total absence of a boron signal conclusively verifies a complete Suzuki-type cross-coupling (which ejects boron). Conversely, the precise shift of an 
    
    
    
    B peak can validate the successful integration of a benzoxaborole scaffold[3].
  • Run an LR-HSQMBC experiment specifically optimized to detect long-range (4- to 6-bond) couplings, effectively mapping the connectivity across the newly formed C-C biaryl bridge[3].

Step 4: Spatial Verification (If Stereocenters are Present)

  • For complex targets exhibiting ambiguous electron densities or tautomeric states, isolate a single crystal[8].

  • Perform X-Ray Crystallography and utilize tools like MolProbity to run an all-atom contact analysis, checking for steric clashes and verifying the initial dihedral assumptions[8].

ValidationWorkflow Syn Synthesis via Suzuki-Miyaura (Boronic Acids & Halides) Ortho Orthogonal Validation Strategy Syn->Ortho Reaction Output HiRes High-Field Analysis (400-600 MHz & LC-HRMS) De Novo Elucidation Ortho->HiRes Comprehensive Analysis Bench High-Throughput Analysis (60-100 MHz Benchtop NMR) Reaction Monitoring Ortho->Bench QA / QC Kinetics XRay X-Ray Crystallography 3D Stereochemistry Ortho->XRay Spatial Confirmation Valid Validated Novel Compound (Self-Validating Output) HiRes->Valid 1st Order Spectra + 11B Bench->Valid 2nd Order Kinetics XRay->Valid Contact Mapping

Fig 2: A parallel validation workflow ensures no single analytical bottleneck or false positive.

Conclusion

Scientific integrity in modern drug development and organic synthesis is built upon the ruthless elimination of ambiguity. By understanding the causal physics beneath your instrumentation—such as the Larmor constraints of benchtop NMR versus the long-range heteronuclear mapping capacities of high-field NMR—researchers can design self-validating workflows. By blending rapid, low-cost benchtop monitoring with exact-mass and multinuclear high-field structural elucidation, a lab can confidently establish the indisputable structure of any novel boronic-acid-derived compound.

References

  • NMR Spectroscopy for Chemical Industry – AZoM Materials. Verified source on benchtop utility and mass constraints. Available at: [Link][7]

  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzym

    
    -Amino Acid Synthesis: Quantification and Validation  – ACS Publications. Explains the physics of high-field vs low-field NMR, first-order vs second-order spectra (
    
    
    
    ). Available at:[Link][2]
  • Benchtop NMR Spectroscopy Market Analysis – Nanalysis. Details on superconducting high-field vs permanent magnet architectures. Available at:[Link][4]

  • Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection – ResearchGate. Mechanistic insights into pinacol boronate hydrolysis and LR-HSQMBC 4-to-6 bond connectivity. Available at:[Link][3]

  • Developing food analysis methods using benchtop NMR spectrometer – Middle East Technical University. Highlights quantitative continuous flow and continuous process parameters. Available at: [Link][5]

  • The importance of asking “how and why?” in natural product structure elucidation – Royal Society of Chemistry (RSC). Insights into HRMS and multi-dimensional NMR correlation for complex structural validation. Available at: [Link][1]

  • Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy – MDPI. Reviews real-time continuous flow reaction monitoring. Available at: [Link][6]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery – National Institutes of Health (PMC). Details the use of MolProbity for structural and steric clash verification. Available at:[Link][8]

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Validation

A Senior Application Scientist’s Guide to Quantitative NMR (qNMR) for the Purity Assessment of Boronic Acid Reagents

In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, boronic acids stand as indispensable reagents. Their utility, most notably in the Nobel Prize-winning Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, boronic acids stand as indispensable reagents. Their utility, most notably in the Nobel Prize-winning Suzuki-Miyaura coupling, has revolutionized the formation of carbon-carbon bonds in pharmaceutical and materials science. However, the very nature of boronic acid chemistry presents a significant analytical challenge: their propensity to exist in a dynamic equilibrium with their cyclic anhydrides, known as boroxines.[1][2][3] This inherent instability complicates purity assessment, as the boroxine impurity can directly impact reaction stoichiometry, yield, and impurity profiles.

Traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) often fall short. The boronic acid and its corresponding boroxine may have different UV response factors, leading to inaccurate quantification by area percentage.[4] Furthermore, the conditions of the analysis itself can shift the equilibrium, providing a purity value that does not reflect the true composition of the bulk material.[5][6] This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) as a superior, primary analytical method for accurately determining the purity of boronic acid reagents, offering a direct and unambiguous measure of the molar concentrations of all species in the sample.[4][7][8]

Part 1: The Core Principles and Workflow of qNMR for Boronic Acid Analysis

Quantitative NMR is a primary ratio method of measurement, meaning it determines the value of a quantity without reference to a standard of the same quantity.[8] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei responsible for that signal.[4] By co-dissolving a known mass of a high-purity internal standard with a known mass of the boronic acid sample, we can use the ratio of their signal integrals to calculate the absolute purity of the analyte.[9]

The process is robust, non-destructive, and provides structural information on impurities simultaneously. It directly quantifies the boronic acid monomer, distinguishing it from the boroxine, which will have its own unique signals at different chemical shifts.[4]

Experimental Workflow: A Self-Validating System

The following protocol outlines the critical steps for an accurate qNMR purity assessment. The causality behind each step is crucial for ensuring the integrity of the final result.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh boronic acid sample weigh_is Accurately weigh Certified Internal Standard (IS) weigh_sample->weigh_is dissolve Dissolve mixture in known volume of deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum with optimized quantitative parameters (e.g., long D1) transfer->acquire process Phase and baseline correct the spectrum acquire->process integrate Integrate distinct signals for analyte and IS calculate Calculate purity using the qNMR equation

Caption: The qNMR experimental workflow for boronic acid purity assessment.

Detailed Experimental Protocol

1. Sample Preparation: The Foundation of Accuracy

  • Gravimetric Precision: Accurately weigh approximately 10-20 mg of the boronic acid reagent and 5-10 mg of a certified internal standard into a clean, dry vial using a calibrated analytical balance.[10] The accuracy of this step is paramount as it directly feeds into the final purity calculation.

  • Internal Standard (IS) Selection: The choice of IS is critical. An ideal IS must:

    • Possess a high, certified purity (ideally a Certified Reference Material, CRM, for SI traceability).[7][11][12]

    • Be stable and non-reactive with the analyte or solvent.[13][14]

    • Have NMR signals in a region free from overlap with the analyte or impurity signals.[11][13]

    • Be completely soluble in the chosen deuterated solvent.[13]

    • Common choices for boronic acids include Maleic Acid, 1,4-Dinitrobenzene, or Dimethyl Sulfone (DMSO₂).[4][13]

  • Solvent Choice: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent. DMSO-d₆ is often an excellent choice for boronic acids due to its high polarity and ability to disrupt intermolecular hydrogen bonding, leading to sharper signals.[4] Ensure the solvent does not contain peaks that overlap with key signals.

2. NMR Data Acquisition: Ensuring Quantitative Integrity

The parameters used for data acquisition must be optimized for quantification, not just for qualitative structural elucidation.

  • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and sensitivity.[4]

  • Relaxation Delay (D1): This is arguably the most critical parameter. The delay between pulses (D1) must be long enough to allow all relevant nuclei (in both the analyte and the IS) to fully relax back to thermal equilibrium. A conservative and safe choice is a D1 of at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being integrated.[4] For many small molecules, a D1 of 30-60 seconds is sufficient. Failure to use an adequate D1 will result in signals not being fully represented, leading to inaccurate integrals and incorrect purity values.

  • Pulse Angle: A 90° pulse angle should be used to ensure maximum signal intensity for each scan.[4]

  • Signal-to-Noise (S/N) Ratio: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a high S/N ratio. For an integration error of less than 1%, an S/N of at least 250:1 is recommended for the signals of interest.[9]

3. Data Processing and Purity Calculation

  • Processing: Apply careful phasing and baseline correction to the acquired spectrum to ensure accurate integration.[9]

  • Integration: Select well-resolved, non-overlapping signals for both the boronic acid analyte and the internal standard. For the analyte, choose a signal corresponding to a known number of protons (e.g., an aromatic proton). For the IS, a sharp singlet is ideal.

  • The qNMR Equation: The purity of the boronic acid is calculated using the following formula[9][10][15]:

    Purity (analyte) [%] = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / m_analyte) * (m_IS / M_IS) * P_IS

    Where:

    • I: Integral area of the signal

    • N: Number of protons giving rise to the signal

    • M: Molar mass

    • m: Mass from weighing

    • P: Purity of the internal standard

Part 2: Comparative Analysis: qNMR vs. Alternative Techniques

While other analytical techniques can provide information about purity, qNMR offers distinct advantages for the specific challenges posed by boronic acids.

FeatureQuantitative NMR (qNMR) HPLC-UV LC-MS
Principle Primary ratio method based on molar concentration.[8]Comparative method based on chromatographic separation and UV absorbance.[4]Comparative method based on separation and mass-to-charge ratio.
Accuracy High; provides a direct, absolute purity value. Not dependent on analyte response factors.[4]Can be high, but is highly dependent on the UV response factors of the analyte and all impurities.[4]Provides mass information but quantification requires specific standards and can be variable.
Specificity Excellent. Can easily distinguish and individually quantify the boronic acid monomer from its boroxine anhydride and other impurities.[4]Moderate to Poor. Boroxine may co-elute or have a different retention time and response factor, leading to inaccurate results.[4][16]Can distinguish by mass, but on-column hydrolysis or instability can be an issue.[5]
Reference Standard Requires a certified internal standard of a different compound.[4]The most accurate methods require a certified reference standard of the analyte itself. Area % is common but less accurate.Requires reference standards for accurate quantification of impurities.
Sample Throughput Moderate. Sample preparation is simple, but acquisition times can be longer due to long relaxation delays.High, especially with autosamplers and established methods.[4]High, similar to HPLC.
Nature of Test Non-destructive. The sample can be recovered.[17]Destructive.Destructive.
Impurity Info Provides structural information about NMR-active impurities.Provides retention time and UV spectrum. Requires hyphenation (e.g., LC-MS) for structural data.[4]Provides mass data, which is excellent for impurity identification.
Decision-Making: When to Choose qNMR

The choice of analytical technique depends on the specific question being asked. This flowchart can guide the decision-making process for purity assessment of boronic acid reagents.

Decision_Tree start Purity Assessment of Boronic Acid Required q1 Is an absolute, true purity value (monomer vs. boroxine) critically needed? start->q1 q2 Are trace impurities (<0.1%) the primary concern? q1->q2 No qnmr Use qNMR Primary Method q1->qnmr Yes hplc Use HPLC-UV For routine process monitoring (relative purity) q2->hplc No lcms Use LC-MS For impurity identification and trace analysis q2->lcms Yes complementary Use qNMR and LC-MS for a complete profile: qNMR for absolute purity, LC-MS for trace impurities. qnmr->complementary lcms->complementary

Caption: Decision flowchart for selecting an analytical method for boronic acids.

Part 3: Scientific Integrity & Method Validation

For qNMR to be a trustworthy and authoritative method, it must be validated. The principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guidelines are fully applicable.[18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. qNMR excels here, as the distinct chemical shifts of the boronic acid, its boroxine, and other impurities demonstrate high specificity.[4]

  • Linearity & Range: The qNMR response is inherently linear over a vast dynamic range, often several orders of magnitude. Linearity can be formally verified by analyzing a series of samples at different concentrations.[8]

  • Accuracy & Precision: Accuracy is demonstrated by the agreement between the qNMR result and a true value, often assessed using a certified reference material. Precision (repeatability and intermediate precision) is shown by the low relative standard deviation (RSD) across multiple preparations and analyses.[4]

  • Traceability and Trust: The use of a Certified Reference Material (CRM) as the internal standard is the cornerstone of trustworthiness in qNMR.[7] It links the measurement result directly to the International System of Units (SI) through an unbroken chain of calibrations, each contributing to the measurement uncertainty.[12] This metrological approach elevates qNMR from a simple analytical technique to a primary ratio measurement procedure capable of assigning SI-traceable purity values.[7]

Conclusion

For researchers, scientists, and drug development professionals who rely on boronic acid reagents, understanding their true purity is not a trivial matter—it is fundamental to the success and reproducibility of their synthetic endeavors. While techniques like HPLC have their place for routine monitoring, they are ill-suited to accurately resolve the central purity question posed by the boronic acid-boroxine equilibrium.

Quantitative NMR emerges as the definitive technique, offering an accurate, specific, and direct measurement of purity. By providing a clear distinction between the active monomer and its inactive anhydride, qNMR delivers a result that is not just a number, but a true reflection of the reagent's quality. Its foundation as a primary ratio method, combined with the use of certified internal standards, establishes a level of trust and scientific integrity that is essential for modern chemical research and development.

References

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Kojima, S. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heterocycles, 57(5), 875. [Link]

  • Bureau International des Poids et Mesures (BIPM). (n.d.). qNMR. Retrieved from [Link]

  • United States Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • López-López, M., et al. (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst, 143(8), 1849-1856. [Link]

  • Tokunaga, Y., Ueno, H., Shimomura, Y., & Kojima, S. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]

  • ResolveMass Laboratories Inc. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Ono, K., Onodera, S., & Kawai, H. (2022). Boroxine template for macrocyclization and postfunctionalization. Chemical Communications, 58(84), 11823-11826. [Link]

  • Wikipedia. (n.d.). Boroxine. Retrieved from [Link]

  • HWI ANALYTIK GmbH. (n.d.). Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Retrieved from [Link]

  • López-López, M., et al. (2018). Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. ResearchGate. [Link]

  • University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Iovine, P. M., & Kua, J. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC. [Link]

  • BIPM. (2019). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]

  • International Organization for Standardization. (n.d.). ISO 24583. Retrieved from [Link]

  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Phytochemical Analysis, 24(6), 581-597. [Link]

  • LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid

For researchers and scientists engaged in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step pro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid (CAS No. 2096335-93-0), ensuring your operational procedures are safe, compliant, and environmentally responsible. This document moves beyond a simple checklist, offering the rationale behind each step to empower you with a deep understanding of the chemical's nature and associated hazards.

The dual functionality of this molecule—a brominated phenylboronic acid and a hydrazine derivative—necessitates a cautious and informed approach to its disposal. Boronic acids can have varying toxicities, while hydrazine and its derivatives are classified by the EPA as hazardous wastes, with potential carcinogenic properties.[1][2] Therefore, proper waste management is not just a regulatory requirement but a critical component of laboratory safety.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal-related activities, a thorough understanding of the compound's potential hazards is essential. All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation risk.[3]

Personal Protective Equipment (PPE):

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. The following should be worn at all times when handling 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid and its waste:

  • Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to protect against splashes.[3][4]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[5][6]

  • Protective Clothing: A lab coat or a chemical-resistant apron is required to protect against skin contact.[3][4]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]

An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

II. Waste Characterization and Segregation: The First Line of Defense

Proper characterization and segregation of chemical waste are critical to prevent dangerous reactions and ensure correct disposal.

  • Hazardous Waste Classification: 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid must be treated as hazardous chemical waste.[1][7] This is due to the presence of the hydrazine moiety, which places it in a category of compounds requiring specialized disposal methods like incineration.[1]

  • No Drain Disposal: Under no circumstances should this compound or its residues be disposed of down the sanitary sewer system.[4][6] Boron-containing compounds can be harmful to aquatic life, and this practice is prohibited by most institutional and municipal regulations.[8]

  • Avoid Mixing Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[4][5] Incompatible materials, such as strong oxidizing agents, acids, or bases, can react with the hydrazine and boronic acid functionalities, leading to potentially vigorous or explosive reactions.[7][9]

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WastePresence of hydrazine and organoboron moieties.[1]
Primary Hazard Potential Toxicity, IrritantHarmful if swallowed and may cause skin, eye, and respiratory irritation.[10][11]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesThe hydrazine component is a strong reducing agent and can react violently.[7][9]
PPE Requirements Safety Goggles, Chemical-Resistant Gloves, Lab CoatTo prevent eye and skin contact.[3][4]
Disposal Method Incineration via Licensed Hazardous Waste ContractorRecommended for hydrazine derivatives to ensure complete destruction.[1][2]

III. Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for the safe collection and temporary storage of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid waste pending pickup by a certified hazardous waste management company.

Materials Required:

  • Appropriate PPE (as listed above)

  • Certified chemical fume hood

  • Clearly labeled hazardous waste container (compatible material, e.g., HDPE)

  • Sealable plastic bags

  • Inert absorbent material (e.g., vermiculite, sand)

Procedure:

  • Preparation: Don all required PPE and ensure you are working within a functional chemical fume hood.

  • Containerizing Pure Compound Waste:

    • If disposing of the original container, ensure it is tightly sealed. Place this primary container into a larger, sealable plastic bag.[3]

    • If transferring residual solid from another vessel, do so carefully to avoid creating dust.[3]

  • Handling Contaminated Labware:

    • All disposable materials that have come into contact with the compound (e.g., weighing paper, pipette tips, gloves) are considered contaminated.

    • Place all contaminated disposable items into a designated, sealable plastic bag.[3]

  • Managing Liquid Waste Solutions:

    • If the compound is in solution, pour it into a designated liquid hazardous waste container. Use a funnel to prevent spills.

    • Ensure the container is compatible with the solvent used.

  • Spill Cleanup:

    • In the event of a small spill, cover the area with an inert absorbent material like vermiculite or sand.[3][4]

    • Carefully sweep or scoop the absorbed material into a sealable bag for hazardous waste.[3]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Waste Container Management:

    • Securely close the main hazardous waste container.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid". Also, list any solvents present.

    • Store the sealed container in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[3]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[4]

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid.

G start Start: Disposal of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste: Solid, Liquid, or Contaminated Debris? fume_hood->characterize solid Solid Waste: Place in sealed, labeled bag characterize->solid Solid liquid Liquid Waste: Pour into compatible, labeled container characterize->liquid Liquid debris Contaminated Debris: Place in sealed, labeled bag characterize->debris Debris combine Place all waste into a designated Hazardous Waste Container solid->combine liquid->combine debris->combine label_container Label Container: 'Hazardous Waste' & Chemical Name combine->label_container storage Store in designated Satellite Accumulation Area label_container->storage pickup Arrange for pickup by licensed waste disposal service storage->pickup end End of Procedure pickup->end

Caption: Disposal workflow for 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid.

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship within your laboratory. This proactive approach to waste management is fundamental to responsible scientific practice.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]

  • International Programme on Chemical Safety. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]

  • Tech Briefs. (2018, March 20). Organic Compound Turns Toxic Waste into Harmless Byproducts. Retrieved from [Link]

  • GTI Laboratory Supplies. (n.d.). Phenylboronic acid Safety Data Sheet. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]

  • University of Bristol. (n.d.). Essentials Module 2: Safe Disposal of Hazardous Waste. Retrieved from [Link]

  • KAIST. (n.d.). Laboratory waste disposal guide. Retrieved from [Link]

  • Laboratory Waste Guide. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]

  • ChemistryTalk. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

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